molecular formula C7H9ClSi B7820852 Chloromethyl(phenyl)silane

Chloromethyl(phenyl)silane

Cat. No.: B7820852
M. Wt: 156.68 g/mol
InChI Key: ZRLMBGPPYKWWNG-UHFFFAOYSA-N
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Description

Chloromethyl(phenyl)silane is a useful research compound. Its molecular formula is C7H9ClSi and its molecular weight is 156.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLMBGPPYKWWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Versatility of Chloromethyl(phenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Chloromethyl(phenyl)silane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthesis mechanisms for this compound. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore the most prevalent laboratory-scale methodologies, contrast them with industrial production routes, and provide detailed, self-validating protocols.

This compound and its derivatives are valuable organosilicon compounds that serve as crucial intermediates in a wide array of applications. Their unique bifunctionality—possessing both a reactive chloromethyl group and a silicon center modifiable with phenyl groups—makes them powerful tools in organic synthesis and materials science.[1] The chloromethyl group can participate in nucleophilic substitution reactions, while the Si-Cl bond (in precursor molecules) allows for the introduction of the phenyl group. This structure is leveraged in the production of advanced silicone polymers, enhancing thermal stability and mechanical strength in sealants, adhesives, and coatings.[1] Furthermore, these compounds act as coupling agents, forming durable bonds between organic and inorganic materials, a critical function in composite materials and for surface modification.[2] In drug development, the incorporation of bulky, lipophilic silyl moieties can significantly alter a molecule's pharmacokinetic properties, such as membrane permeability and protein binding.[3]

Primary Laboratory Synthesis: The Grignard Reaction Route

For laboratory and research-scale synthesis, the Grignard reaction is the most established and reliable method for producing this compound.[4] This pathway offers high yields and excellent control over the final product structure. The core of this method is a nucleophilic substitution at the silicon center of a chloromethyl-substituted chlorosilane using a phenyl Grignard reagent, such as phenylmagnesium bromide.[4]

Core Mechanism and Scientific Rationale

The reaction proceeds by the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent (PhMgBr) on the electrophilic silicon atom of a suitable precursor, like chloro(chloromethyl)dimethylsilane or chloromethyltrichlorosilane. The highly polarized carbon-magnesium bond in the Grignard reagent makes the phenyl group a potent nucleophile. Each addition of a phenyl group displaces a chloride ion from the silicon atom.

General Reaction Scheme: ClCH₂Si(CH₃)₂Cl + PhMgBr → ClCH₂Si(CH₃)₂Ph + MgBrCl

The choice of starting material dictates the stoichiometry. For instance, starting with chloromethyltrichlorosilane would require three equivalents of the Grignard reagent to yield (chloromethyl)triphenylsilane. The selection of an ether-based solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents stabilize the Grignard reagent through coordination with the magnesium atom, preventing its decomposition and precipitation while facilitating its formation and reactivity. The reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because Grignard reagents are strong bases that react violently with protic solvents like water, which would quench the reagent and halt the desired reaction.[3]

Visualization: Grignard Synthesis Workflow

Grignard Synthesis Workflow for this compound cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Nucleophilic Substitution cluster_workup Phase 3: Quenching & Extraction cluster_purification Phase 4: Isolation & Purification A Flame-dried Glassware (Inert Atmosphere: N₂/Ar) B Prepare Phenylmagnesium Bromide in Anhydrous THF A->B Setup E Slow, Dropwise Addition of Grignard Reagent B->E Transfer via Cannula C Charge Flask with Chloro(chloromethyl)silane Precursor D Cool Reaction Mixture (Ice Bath) C->D Preparation D->E Maintain Temp F Stir at Room Temp to Complete Reaction E->F Exothermic Reaction G Quench with Saturated Aqueous NH₄Cl F->G Reaction Complete H Separate Organic Layer G->H I Extract Aqueous Layer with Ethyl Acetate H->I Maximize Yield J Combine Organic Layers, Wash with Brine I->J K Dry over Anhydrous MgSO₄ or Na₂SO₄ J->K L Filter and Concentrate (Rotary Evaporator) K->L M Purify by Vacuum Distillation or Recrystallization L->M Crude Product N Pure this compound M->N Final Product

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-documented procedure for the analogous (chloromethyl)dimethylphenylsilane and is a reliable template.[5]

Materials:

  • Chloro(chloromethyl)dimethylsilane

  • Phenylmagnesium bromide (e.g., 1.0 M solution in THF)

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked, round-bottomed flask, flame-dried

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, add chloro(chloromethyl)dimethylsilane (1.0 equiv) to the three-necked flask via the dropping funnel. Add anhydrous 1,4-dioxane (approx. 4 mL per 10 mmol of silane).

  • Cooling: Cool the mixture in an ice/water bath for 10-15 minutes with stirring.

  • Grignard Addition: Transfer phenylmagnesium bromide (1.2 equiv) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cooled silane mixture over 30-40 minutes. A gentle exotherm and the formation of white salts (MgBrCl) will be observed.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure chloromethyl(dimethyl)phenylsilane as a clear, colorless liquid.[4][5]

Data Summary: Grignard Reaction Parameters
ParameterValue / ConditionRationale / Comment
Starting Silane Chloro(chloromethyl)dimethylsilaneProvides the chloromethyl and dimethylsilyl backbone.
Grignard Reagent Phenylmagnesium Bromide (PhMgBr)Acts as the phenyl nucleophile.
Stoichiometry 1.2 equivalents of PhMgBrA slight excess ensures complete consumption of the starting silane.
Solvent Tetrahydrofuran (THF) / 1,4-DioxaneAnhydrous ether solvent is essential to stabilize the Grignard reagent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm; warming ensures completion.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive Grignard reagent by air/moisture.
Typical Yield 80-85%This method is highly efficient for laboratory-scale preparations.[5]

Alternative Route: Free-Radical Chlorination of Phenyl(methyl)silanes

An alternative strategy involves the direct chlorination of a methyl group on a pre-existing phenyl-substituted silane, such as dimethylphenylsilane. This is a free-radical substitution reaction, typically initiated by UV light or a chemical radical initiator.

Mechanism and Selectivity Challenges

This reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: The initiator (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN) decomposes upon heating to form free radicals.

  • Propagation: A radical abstracts a hydrogen atom from the methyl group on the silane, creating a silylmethyl radical. This radical then reacts with a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) to form the desired product and a new chain-carrying radical.

  • Termination: Two radicals combine to terminate the chain.

The primary challenge of this method is controlling selectivity. The chloromethyl group formed is reactive, and the remaining hydrogen atoms can be substituted further, leading to the formation of undesired di- and trichloromethyl byproducts. This over-halogenation makes purification difficult due to the close boiling points of the products.

Causality in Protocol Design: To achieve optimal yields of the monochlorinated product, experimental parameters must be carefully controlled. The choice of initiator is critical; studies have shown that AIBN may be more suitable for producing chloro(chloromethyl)dimethylsilane, while benzoyl peroxide is preferred for dichloro(chloromethyl)methylsilane. The reaction is often run without a solvent (neat) and with a specific molar ratio of reactants (typically 1:1) to minimize side reactions. Reaction time is also a key variable; insufficient time leads to low conversion, while prolonged heating can increase the formation of polychlorinated products.

Visualization: Free-Radical Chlorination Mechanism

cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination I Initiator (R-R) R 2 R• (Free Radicals) I->R Heat (Δ) Step1 R• + Ph(Me)₂Si-H Radical1 Ph(Me)Si-CH₂• + RH Step1->Radical1 Step2 Ph(Me)Si-CH₂• + SO₂Cl₂ Radical1->Step2 Product Ph(Me)Si-CH₂Cl + SO₂Cl• Step2->Product Step3 SO₂Cl• Product->Step3 Radical2 SO₂ + Cl• Step3->Radical2 Step4 Cl• + Ph(Me)₂Si-H Radical2->Step4 Radical3 Ph(Me)Si-CH₂• + HCl Step4->Radical3 Radical3->Step2 Chain Continues T1 R• + R• → R-R T2 Radical + Radical → Stable Product

Caption: Free-radical chain mechanism for the chlorination of a methylsilane.

Industrial Context: The Direct Process (Müller-Rochow)

On an industrial scale, organosilicon compounds are primarily produced via the Direct Process, also known as the Müller-Rochow process.[6][7] This method involves the copper-catalyzed reaction of an alkyl or aryl halide with elemental silicon at high temperatures (250–350 °C) in a fluidized bed reactor.[7][8]

Reaction: Si + CH₃Cl + C₆H₅Cl --(Cu catalyst, ~300°C)--> Mixture of (CH₃)ₓ(C₆H₅)ᵧSiClₓ

While this process is highly economical for producing simple bulk chlorosilanes like dimethyldichlorosilane, it is not a selective method for synthesizing a specific functionalized molecule like this compound directly.[9][10] The reaction yields a complex mixture of products that must be separated by extensive fractional distillation. The direct synthesis of phenylchlorosilanes is also possible using chlorobenzene, but achieving the desired chloromethyl functionality in a single step with high selectivity is not feasible with this method.[6] Therefore, the Direct Process is best understood as the source of the basic chlorosilane building blocks that are then functionalized using more precise methods like the Grignard reaction.

Visualization: The Direct Process Overview

Input_Si Elemental Silicon (Si) Reactor Fluidized Bed Reactor ~300°C, Copper Catalyst Input_Si->Reactor Input_MeCl Methyl Chloride (CH₃Cl) Input_MeCl->Reactor Input_PhCl Chlorobenzene (C₆H₅Cl) Input_PhCl->Reactor Output_Mix Crude Silane Mixture Reactor->Output_Mix High Temp. Reaction Distillation Fractional Distillation Output_Mix->Distillation Prod1 Me₂SiCl₂ Distillation->Prod1 Separation Prod2 MeSiCl₃ Distillation->Prod2 Separation Prod3 PhSiCl₃ Distillation->Prod3 Separation Prod4 Ph₂SiCl₂ Distillation->Prod4 Separation Prod5 Other Byproducts Distillation->Prod5 Separation

Caption: High-level overview of the industrial Müller-Rochow Direct Process.

Conclusion

The synthesis of this compound can be approached through several mechanistic pathways, each with distinct advantages and applications. For the researcher requiring high purity, excellent yield, and structural control, the Grignard reaction stands as the superior and most practical choice for laboratory-scale synthesis. Its mechanism is well-understood, and the protocol is robust and adaptable. The free-radical chlorination of a methylphenylsilane offers a viable, albeit more challenging, alternative where precise control of reaction conditions is paramount to mitigate the formation of undesirable byproducts. Finally, while the Müller-Rochow Direct Process is the cornerstone of industrial organosilane production, its lack of selectivity makes it unsuitable for the direct synthesis of this specific functionalized silane, instead providing the foundational precursors for more targeted synthetic routes. Understanding the causality and limitations of each method is key to selecting the appropriate pathway for any given research or development objective.

References

  • The Müller-Rochow synthesis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved February 8, 2024, from [Link]

  • Direct Synthesis of Silicon Compounds. (2023). Encyclopedia.pub. Retrieved February 8, 2024, from [Link]

  • Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction. (2015). Google Patents.
  • Preparation of Chloromethyl(ethoxy)methyl(phenyl)silane. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

  • Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination. (2001). Google Patents.
  • Advanced Modeling of Mueller-Rochow Synthesis. (n.d.). NTNU. Retrieved February 8, 2024, from [Link]

  • Saxena, A. K., Sachar, S. C., Maya, & Nasim, M. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology, 1, 241-244. Retrieved from [Link]

  • Müller-Rochow Silane Synthesis Optimization. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

  • ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved February 8, 2024, from [Link]

  • Organosilicon chemistry. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Chemical Synthesis | Chloro Silanes and Silane Intermediates. (n.d.). Co-Formula. Retrieved February 8, 2024, from [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2011). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 88, 95-102. Retrieved from [Link]

  • Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. Retrieved from [Link]

  • Grignard processes with improved yields of diphenylchlorosilanes as products. (2008). Google Patents.
  • Direct process. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Retrieved from [Link]

  • Synthesis of polymethylphenylsilane and its chloromethylation. (2009). ResearchGate. Retrieved from [Link]

  • Chlorosilane. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

Sources

Hydrolytic Processing of Chloromethyl(phenyl)silanes: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of Chloromethyl(phenyl)silanes —specifically the monomeric precursors (Chloromethyl)phenyldichlorosilane (


) or its alkoxy analogs—represents a critical gateway to functionalized polysiloxanes. Unlike standard polydimethylsiloxane (PDMS) synthesis, this process requires precise kinetic control to preserve the chloromethyl (

) handle
while managing the steric bulk of the phenyl (

) group
.

This guide moves beyond basic textbook definitions to provide a field-validated protocol for the controlled hydrolysis and condensation of these silanes. It focuses on the selective cleavage of silicon-heteroatom bonds (


 or 

) without compromising the carbon-chlorine (

) bond, enabling the synthesis of reactive silicone intermediates for drug conjugation and advanced coatings.

Part 1: Molecular Architecture & Reactivity Profile

To control the reaction, one must understand the bond energy landscape. The molecule contains two distinct "chlorine" environments with vastly different hydrolytic stabilities.

The Dual-Reactivity Paradox
Bond TypeBond Energy (approx.)Hydrolytic Half-Life (

)
Reactivity Driver
Silicon-Chlorine (

)
400 kJ/mol (strong but labile)< 1 second (uncatalyzed)High polarity of Si-Cl; Si has empty d-orbitals accepting nucleophiles.
Carbon-Chlorine (

)
340 kJ/molYears (neutral pH)Kinetic barrier; requires strong nucleophiles/catalysts to cleave.
Silicon-Phenyl (

)
~310 kJ/molStable under hydrolysisSteric shielding; provides thermal stability and refractive index modulation.

The Chemist’s Challenge: The hydrolysis of the


 bond is highly exothermic and generates hydrochloric acid (

). If uncontrolled, the generated heat and high acid concentration can lead to:
  • Uncontrolled Condensation: Formation of insoluble gels (T-resins) rather than defined oils.

  • Cyclic Formation: Preference for cyclic trimers/tetramers over linear chains due to the "back-biting" mechanism.

Part 2: Thermodynamics & Kinetics of Hydrolysis

The hydrolysis proceeds via an


-Si mechanism  (Nucleophilic Substitution at Silicon). Unlike carbon, silicon can expand its coordination sphere to form a pentacoordinate intermediate.
The Mechanism (Graphviz Visualization)

The following diagram illustrates the pathway from the chlorosilane monomer to the linear siloxane, highlighting the critical intermediate states.

HydrolysisMechanism Monomer Precursor ClCH2-Si(Ph)-Cl2 Intermediate Pentacoordinate Transition State Monomer->Intermediate Fast Water H2O Attack Water->Intermediate Silanol Silanol Species ClCH2-Si(Ph)(OH)2 Intermediate->Silanol -HCl Byproduct HCl Release Intermediate->Byproduct Condensation Condensation (-H2O) Silanol->Condensation Equilibrium Condensation->Condensation Cyclization (Side Rxn) Product Poly(chloromethyl phenylsiloxane) Condensation->Product Linear Growth

Figure 1: Mechanistic pathway of Chloromethyl(phenyl)dichlorosilane hydrolysis. Note the competition between linear growth and cyclization at the condensation stage.

Steric Influence of the Phenyl Group

The phenyl group attached to the silicon atom acts as a "molecular umbrella."

  • Effect: It retards the rate of condensation compared to dimethylsilanes.

  • Result: This allows for better control over molecular weight distribution (MWD). However, it also increases the tendency to form cyclic species (like cis/trans trisiloxanes) because the bulky phenyl groups prefer to minimize steric clash in a ring structure rather than a crowded linear chain.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize


-dihydroxy-poly(chloromethylphenylsiloxane) with controlled molecular weight.

Safety Warning: Chlorosilanes react violently with moisture, releasing toxic HCl gas. All operations must be performed in a fume hood.

Materials & Equipment
  • Precursor: (Chloromethyl)phenyldichlorosilane (CAS: 42505-43-7) or similar.

  • Solvent: Diethyl ether or THF (stabilizes silanols via hydrogen bonding).

  • Quench Medium: Sodium bicarbonate (

    
    ) saturated ice water.
    
  • Equipment: Schlenk line, addition funnel with pressure equalization, mechanical stirrer.

Step-by-Step Methodology
Step 1: System Preparation (Inerting)
  • Flame-dry a 3-neck round-bottom flask under vacuum.

  • Backfill with dry Nitrogen (

    
    ) or Argon.
    
  • Validation: Ensure the internal thermometer reads < 25°C before solvent addition.

Step 2: Solvation & Cooling
  • Dissolve 0.1 mol of (Chloromethyl)phenyldichlorosilane in 100 mL of dry Diethyl Ether.

  • Cool the solution to 0°C to -5°C using an ice/salt bath.

    • Why? Low temperature suppresses the condensation rate, allowing the hydrolysis to complete first. This prevents "gelation" where crosslinking occurs before all chlorines are removed.

Step 3: Hydrolysis (The Critical Step)
  • Prepare a stoichiometric excess of water (0.3 mol) mixed with 20 mL THF.

  • Add dropwise over 30 minutes.

    • Observation: Vigorous fuming (HCl generation) will occur.

    • Control Point: Maintain internal temperature < 5°C. If temp spikes, stop addition.

  • Acid Scavenging (Optional but Recommended): For sensitive applications, add Pyridine or Triethylamine (0.22 mol) to the ether phase before water addition to capture HCl as a salt.

Step 4: Phase Separation & Neutralization
  • Transfer mixture to a separatory funnel.

  • Wash the organic layer 3x with cold water until the aqueous phase pH is neutral (pH 6-7).

    • Self-Validation: If the organic layer is cloudy, water is still entrained. Dry over

      
       until clear.
      
Step 5: Condensation / Stripping
  • Remove solvent under reduced pressure (Rotovap) at 40°C.

  • To drive molecular weight up (linearization), heat the resulting oil to 80°C under high vacuum (0.1 mmHg) for 2 hours.

Part 4: Characterization & Data Interpretation

Successful synthesis is confirmed not just by what is present, but by what is absent (e.g., Si-Cl bonds).

NMR Fingerprinting
NucleusChemical Shift (

ppm)
AssignmentDiagnostic Value

NMR
2.8 - 3.0 (s)

Confirms integrity of chloromethyl group.

NMR
7.2 - 7.6 (m)

Integration ratio of Ph vs

confirms stoichiometry.

NMR
-32 to -35

(Linear)
Main chain signal.

NMR
-20 to -25

(Cyclic)
Impurity check. High intensity here indicates "back-biting."
Molecular Weight Determination (GPC)
  • Standard: Polystyrene standards are inaccurate for silicones due to different hydrodynamic volumes. Use Polystyrene-equivalent values with a correction factor or Light Scattering detection.

  • Target:

    
     2,000 - 10,000  g/mol  is typical for this protocol.
    

Part 5: Applications in Drug Development

The utility of this polymer lies in the Chloromethyl group, which serves as an electrophilic "anchor."

Post-Polymerization Modification (PPM)

The


 site is susceptible to 

attack by amines, thiols, or carboxylates, enabling:
  • Quaternary Ammonium Formation: Reaction with tertiary amines creates biocidal silicone coatings.

  • Drug Conjugation: Covalent attachment of drug molecules via a stable thioether linkage (using a thiol-drug).

Applications Polymer Poly(chloromethyl phenylsiloxane) Reaction SN2 Substitution (Solvent: DMF, Heat) Polymer->Reaction Reagent Nucleophile (Nu:) (e.g., Tertiary Amine, Thiol) Reagent->Reaction Result Functionalized Silicone (Biocidal or Drug-Eluting) Reaction->Result Cl- Displacement

Figure 2: Functionalization pathway for converting the chloromethyl-silicone into a bioactive material.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1]

  • Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

  • Brochier Salon, M. C., & Belgacem, M. N. (2010).[2] "Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents." Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 240–254.[2] [2]

  • Jones, R. G., et al. (2013). Silicon-Containing Polymers: The Science and Technology of Their Synthesis and Applications. Springer.

Sources

Physical Properties and Synthetic Utility of Chloro(methyl)phenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Chloro(methyl)phenylsilane , a pivotal organosilicon reagent.

Executive Summary

Chloro(methyl)phenylsilane (CAS 1631-82-9) is a versatile, bifunctional organosilicon building block characterized by the presence of a hydrolyzable silicon-chlorine (Si–Cl) bond and a reactive silicon-hydrogen (Si–H) bond. In drug development, it serves as a critical intermediate for introducing silyl linkers, synthesizing chiral silicon bioisosteres, and modifying surface properties of biomedical devices.

This guide addresses a common nomenclature ambiguity: while often loosely referred to as "chloromethyl(phenyl)silane," this specific reagent (


) is distinct from (chloromethyl)phenylsilanes (

) which contain a carbon-chlorine bond. The focus here is on the Si–Cl functionalized reagent, Chloro(methyl)phenylsilane , due to its widespread utility in nucleophilic substitution and hydrosilylation workflows.

Chemical Identity & Structural Analysis

The molecule features a central silicon atom bonded to four distinct groups: a phenyl ring, a methyl group, a hydrogen atom, and a chlorine atom. This constitution renders the silicon center chiral , making the racemic commercial material a precursor for stereoselective synthesis strategies.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name Chloro(methyl)phenylsilanePreferred nomenclature
Common Synonyms Methylphenylchlorosilane; Chloromethylphenylsilane (ambiguous)Note: "Chloromethyl" often implies a

group.
CAS Registry Number 1631-82-9 Unique identifier
Linear Formula

Highlights Si-H and Si-Cl functionality
SMILES Cc1ccccc1Useful for chemoinformatics
Molecular Weight 156.68 g/mol
Stereochemical Implications

Because the silicon atom is bonded to four different substituents (


), Chloro(methyl)phenylsilane exists as a pair of enantiomers (

). While typically supplied as a racemate, its resolution or use in asymmetric catalysis is of increasing interest in the design of silicon-switch drugs (sila-drugs), where a carbon center is replaced by silicon to alter metabolic stability or potency.

Physical Properties Matrix

The following data aggregates experimental values from authoritative sources (NIST, Sigma-Aldrich).

PropertyValueConditions / Notes
Physical State LiquidClear, colorless to pale yellow
Boiling Point (Atm) 176 °C Standard atmospheric pressure [1]
Boiling Point (Red.) 113 °CLikely at ~20-30 mmHg (often cited without pressure in COAs) [2]
Density 1.043 g/mL At 25 °C [2]
Refractive Index (

)
1.515At 20 °C [2]
Flash Point 62 °C (143 °F)Closed Cup; Combustible Liquid [2]
Hydrolytic Stability UnstableRapidly hydrolyzes to form siloxanes and HCl
Solubility Reacts with waterSoluble in aprotic solvents (THF, Toluene, DCM, Hexane)

Scientist’s Note: The discrepancy in boiling points (113 °C vs. 176 °C) in literature often stems from vacuum distillation data being reported without pressure specification. For process design, rely on 176 °C as the atmospheric baseline.

Spectroscopic Characterization

Rapid identification of Chloro(methyl)phenylsilane is achieved via NMR and IR spectroscopy, leveraging the distinct signatures of the Si–H and Si–Cl bonds.

  • 
    -NMR (CDCl3): 
    
    • 
       0.7–0.8 ppm:  Doublet/Multiplet (
      
      
      
      ).
    • 
       5.3–5.5 ppm:  Distinctive Si–H signal (often splits due to coupling with Me).
      
    • 
       7.3–7.7 ppm:  Phenyl aromatic protons.
      
  • 
    -NMR: 
    
    • Typically appears in the range of -10 to +10 ppm , dependent on solvent and concentration. The Si-Cl bond deshields the nucleus relative to alkylsilanes.

  • FT-IR:

    • 
       ~2150–2200 cm⁻¹:  Strong, sharp Si–H stretching vibration . This is the diagnostic peak for monitoring reaction progress (e.g., disappearance during hydrosilylation).
      

Synthetic Utility & Reactivity Profile

Chloro(methyl)phenylsilane acts as a "linchpin" reagent due to its orthogonal reactivity:

  • Electrophilic Substitution (Si–Cl): Reacts with nucleophiles (Grignard, Organolithium, Alcohols).

  • Hydrosilylation (Si–H): Adds across alkenes/alkynes under metal catalysis (Pt, Rh).

Reactivity Workflow Diagram

Reactivity Reagent Chloro(methyl)phenylsilane (Ph-SiH(Me)-Cl) Nucleophile Nucleophilic Substitution (Si-Cl Cleavage) Reagent->Nucleophile R-MgX / R-Li Reagent->Nucleophile R-OH / Base Hydrosilylation Hydrosilylation (Si-H Addition) Reagent->Hydrosilylation Alkene + Cat. (Pt) Hydrolysis Hydrolysis (Moisture) Reagent->Hydrolysis H2O Product_A Chiral Silanes (Ph-SiH(Me)-R) Nucleophile->Product_A C-Nucleophiles Product_B Silyl Ethers (Ph-SiH(Me)-OR) Nucleophile->Product_B O-Nucleophiles Product_C Carbosilanes (Ph-Si(Cl)(Me)-CH2CH2-R) Hydrosilylation->Product_C Retention of Cl Product_D Siloxanes (Ph-Si(Me)(H)-O-Si...) Hydrolysis->Product_D Polymerization

Figure 1: Orthogonal reactivity pathways. The Si-Cl bond is typically addressed first for substitution, while the Si-H bond is reserved for subsequent coupling.

Key Protocols in Drug Discovery
A. Synthesis of Chiral Silicon Bioisosteres

The Si–Cl bond is highly susceptible to


-type attack.
  • Protocol: Dissolve Chloro(methyl)phenylsilane in anhydrous THF at -78 °C.

  • Addition: Slowly add Organolithium (R-Li) or Grignard (R-MgX).

  • Mechanism: The nucleophile displaces Chloride with inversion of configuration (if starting from enantiopure material) or forms a racemic silyl hydride.

  • Outcome: Yields

    
    , a tertiary silane ready for late-stage hydrosilylation.
    
B. Hydrosilylation (Linker Installation)
  • Protocol: Combine Chloro(methyl)phenylsilane with a terminal alkene (drug precursor).

  • Catalyst: Add Karstedt’s catalyst (Pt(0)) or

    
     (Speier’s catalyst).
    
  • Conditions: Heat to 60–80 °C.

  • Observation: Monitor the disappearance of the Si–H peak (~2150 cm⁻¹) via IR.

  • Result: A chlorosilyl-functionalized linker (

    
    ) capable of further coupling with alcohols or amines.
    

Handling, Safety & Storage

Hazard Classification:

  • Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

Storage Protocol (Self-Validating):

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Use septum-sealed glass or stainless steel cylinders. Do not use standard caps that may degrade under HCl fumes.

  • Temperature: Refrigeration (2–8 °C) is recommended to minimize vapor pressure and degradation, though it is stable at room temperature if dry.

  • Validation: Before use, check for "fuming" upon exposure to air. Fuming indicates active Si-Cl bonds reacting with atmospheric moisture. If the liquid is cloudy or contains precipitate (siloxanes), purity is compromised.

References

  • NIST Mass Spectrometry Data Center. "Silane, chloro(methyl)phenyl-." NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. "Chloro(methyl)phenylsilane Compound Summary." National Library of Medicine. [Link]

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. [Link]

Sources

Navigating the Synthesis and Application of Chloro(methyl)phenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An introductory note on nomenclature: In the field of organosilicon chemistry, precision in naming is paramount. The compound of focus in this guide is systematically named Chloro(methyl)phenylsilane, corresponding to the CAS Number 1631-82-9.[1][2][3] It is important for researchers to note that this name is sometimes used interchangeably with "Chloromethyl(phenyl)silane" in commercial listings, which can lead to ambiguity. The key structural feature of the compound discussed herein is a chlorine atom directly bonded to the silicon center, alongside a methyl and a phenyl group.

This guide provides a comprehensive technical overview of Chloro(methyl)phenylsilane, designed to equip researchers, chemists, and drug development professionals with the essential knowledge for its effective and safe utilization. We will delve into its physicochemical characteristics, reactivity, synthesis, and key applications, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

Chloro(methyl)phenylsilane is a versatile organosilicon compound characterized by a chiral silicon center bonded to four different substituents: a phenyl group, a methyl group, a hydrogen atom, and a reactive chlorine atom. This structure makes it a valuable precursor in stereoselective synthesis.

1.1. Key Identifiers and Properties

A foundational understanding of the physical and chemical properties of Chloro(methyl)phenylsilane is crucial for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1631-82-9[1][2][3]
Molecular Formula C₇H₉ClSi[1]
Molecular Weight 156.68 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 113 °C
Density 1.043 g/mL at 25 °C
Refractive Index (n20/D) 1.515
Flash Point 62 °C (143.6 °F) - closed cup[2]
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents.

Expert Insight: The reactivity with water is a critical handling parameter. The silicon-chlorine bond is highly susceptible to hydrolysis, which leads to the formation of silanols and hydrochloric acid. Therefore, all manipulations must be conducted under strictly anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere) to maintain the integrity of the compound and the success of subsequent reactions.

Synthesis and Reactivity Profile

The synthetic utility of Chloro(methyl)phenylsilane is primarily dictated by the reactivity of the silicon-chlorine bond.

2.1. Synthesis Pathway

While commercially available, understanding the synthesis of Chloro(methyl)phenylsilane provides valuable context for its chemistry. A common synthetic route involves the reaction of dichloromethylphenylsilane with a suitable reducing agent.

synthesis_pathway reactant Dichloromethylphenylsilane product Chloro(methyl)phenylsilane reactant->product Reduction reagent Reducing Agent (e.g., LiAlH4) reagent->product

Caption: General synthesis of Chloro(methyl)phenylsilane.

2.2. Reactivity at the Silicon Center

The core of Chloro(methyl)phenylsilane's reactivity lies in the polar Si-Cl bond. The silicon atom is electrophilic, making it a target for nucleophilic attack. This reactivity allows for the substitution of the chlorine atom with a wide variety of nucleophiles, including organometallic reagents, alkoxides, and amines.

reactivity_profile cluster_reactions Nucleophilic Substitution at Silicon start Chloro(methyl)phenylsilane reaction1 Reaction with R-MgX (Grignard Reagent) start->reaction1 reaction2 Reaction with R-OH (Alcohol) start->reaction2 reaction3 Reaction with R2NH (Amine) start->reaction3 product1 Alkyl(methyl)phenylsilane reaction1->product1 Forms Si-C bond product2 Alkoxy(methyl)phenylsilane reaction2->product2 Forms Si-O bond product3 Amino(methyl)phenylsilane reaction3->product3 Forms Si-N bond

Sources

An In-depth Technical Guide to the Gas-Phase Chlorination of Methylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the gas-phase chlorination of methylphenylsilane, a critical process for the synthesis of valuable organosilicon intermediates. These intermediates are foundational in the development of advanced materials and pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the underlying free-radical reaction mechanism, explores the critical parameters influencing product selectivity, presents detailed experimental protocols, and outlines robust analytical and safety procedures. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the successful and safe execution of this important transformation.

Introduction: Strategic Importance of Chlorinated Methylphenylsilanes

Methylphenylsilane and its chlorinated derivatives are pivotal precursors in the synthesis of a wide array of organosilicon compounds. The introduction of a chlorine atom onto the methyl group via gas-phase chlorination imparts a reactive handle for further functionalization, opening avenues to novel polymers, cross-linking agents, and complex molecular architectures. These chlorinated silanes are particularly valuable in the production of silicones, resins, and elastomers. The controlled, selective chlorination of the methyl group, while preserving the integrity of the phenyl ring and the silicon center, is paramount for the utility of this process.

This guide will provide a detailed exploration of the gas-phase approach to this reaction, emphasizing the scientific principles that govern its outcome. We will dissect the free-radical chain mechanism, offering insights into how experimental conditions can be manipulated to achieve desired product distributions. Furthermore, this document provides actionable protocols and safety guidelines to ensure both the efficiency and the well-being of the research personnel.

The Heart of the Matter: Unraveling the Reaction Mechanism

The gas-phase chlorination of methylphenylsilane proceeds via a classic free-radical chain reaction. This process is typically initiated by photochemical or thermal energy to generate chlorine radicals. The reaction can be conceptually broken down into three key stages: initiation, propagation, and termination.

Initiation: The Spark that Ignites the Reaction

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). This step requires an external energy source, most commonly ultraviolet (UV) or visible light.

Cl₂ + hν → 2 Cl•

The choice of wavelength and intensity of the light source is a critical parameter that can influence the reaction rate and selectivity.

Propagation: The Chain Reaction Unfolds

The highly reactive chlorine radical then abstracts a hydrogen atom from the methyl group of methylphenylsilane. This is the rate-determining step and results in the formation of a resonance-stabilized phenylsilylmethyl radical and a molecule of hydrogen chloride (HCl).

C₆H₅SiH₂(CH₃) + Cl• → C₆H₅SiH₂(CH₂•) + HCl

The resulting phenylsilylmethyl radical then reacts with a molecule of chlorine to yield the desired product, (chloromethyl)phenylsilane, and a new chlorine radical, which can then participate in another propagation cycle.

C₆H₅SiH₂(CH₂•) + Cl₂ → C₆H₅SiH₂(CH₂Cl) + Cl•

This chain reaction continues until one of the termination steps occurs.

Termination: Bringing the Reaction to a Close

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. Several termination pathways are possible:

  • 2 Cl• → Cl₂

  • C₆H₅SiH₂(CH₂•) + Cl• → C₆H₅SiH₂(CH₂Cl)

  • 2 C₆H₅SiH₂(CH₂•) → C₆H₅SiH₂(CH₂) - (CH₂)SiH₂(C₆H₅)

The concentration of radicals at any given time is very low, making termination events less frequent than propagation steps.

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad Cl_rad1 Cl• MPS C₆H₅SiH₂(CH₃) PSM_rad C₆H₅SiH₂(CH₂•) MPS->PSM_rad + Cl• HCl HCl CMPS (Chloromethyl)phenylsilane PSM_rad->CMPS + Cl₂ term2 Radical + Cl• → Product term3 2 Radical → Dimer Cl2_2 Cl₂ Cl_rad2 Cl• CMPS->Cl_rad2 regenerates term1 2 Cl• → Cl₂

Figure 1: Free-radical chain mechanism of methylphenylsilane chlorination.

Controlling the Outcome: Key Parameters and Selectivity

Achieving a high yield of the desired monochlorinated product while minimizing side reactions is the primary goal. Several experimental parameters must be carefully controlled to influence the reaction's selectivity.

Temperature

The reaction is typically conducted at elevated temperatures, often in the range of 50-80°C, to ensure the reactants are in the gas phase and to provide sufficient thermal energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to increased byproduct formation and potential decomposition of the reactants and products.

Molar Ratio of Reactants

The molar ratio of methylphenylsilane to chlorine is a critical factor in controlling the degree of chlorination. A high molar ratio of methylphenylsilane to chlorine (e.g., >3:1) favors the formation of the monochlorinated product, (chloromethyl)phenylsilane. Conversely, a lower ratio increases the probability of multiple chlorination events on the same methyl group, leading to the formation of (dichloromethyl)phenylsilane and (trichloromethyl)phenylsilane.

Illumination

For photochemical reactions, the wavelength and intensity of the light source are important. Visible light is often sufficient to initiate the chlorination of methylchlorosilanes. The use of UV light can increase the reaction rate but may also lead to a decrease in selectivity and an increase in the formation of byproducts, including those from the chlorination of the phenyl ring.

Residence Time

The time the reactants spend in the reaction zone, or residence time, also affects the product distribution. A shorter residence time generally favors the formation of the monochlorinated product, while a longer residence time allows for further chlorination to occur.

Selectivity: Side-Chain vs. Aromatic Chlorination

A key consideration in the chlorination of methylphenylsilane is the competition between chlorination of the methyl group (side-chain) and chlorination of the phenyl ring (aromatic). Under free-radical conditions (UV or visible light, no Lewis acid catalyst), chlorination of the benzylic methyl group is strongly favored over chlorination of the aromatic ring. This is because the benzylic C-H bonds are weaker and the resulting benzylic radical is stabilized by resonance with the phenyl ring.

In contrast, electrophilic aromatic substitution, which leads to ring chlorination, typically requires a Lewis acid catalyst (e.g., FeCl₃) and occurs in the dark. The presence of such catalysts should be scrupulously avoided to ensure high selectivity for side-chain chlorination.

In the Laboratory: A Practical Guide

This section provides a detailed protocol for the gas-phase chlorination of methylphenylsilane on a laboratory scale.

Experimental Setup

A typical laboratory setup for this reaction consists of a gas delivery system, a preheating zone, a photoreactor, a condenser, and a collection flask.

Experimental_Setup N2_Cylinder N₂ Cylinder Flow_Controllers Mass Flow Controllers N2_Cylinder->Flow_Controllers Cl2_Cylinder Cl₂ Cylinder Cl2_Cylinder->Flow_Controllers MPS_Bubbler Methylphenylsilane Bubbler Mixing_Chamber Mixing Chamber MPS_Bubbler->Mixing_Chamber Flow_Controllers->MPS_Bubbler Flow_Controllers->Mixing_Chamber Preheater Preheating Zone Mixing_Chamber->Preheater Photoreactor Photoreactor (UV/Vis Lamp) Preheater->Photoreactor Condenser Condenser Photoreactor->Condenser Collection_Flask Collection Flask (in ice bath) Condenser->Collection_Flask Scrubber Scrubber (NaOH solution) Condenser->Scrubber Vent

Figure 2: Schematic of a laboratory-scale gas-phase photochemical reactor.

Step-by-Step Protocol
  • System Preparation: Assemble the glassware as shown in Figure 2. Ensure all connections are secure and leak-proof. The system should be thoroughly dried to prevent the hydrolysis of chlorosilanes.

  • Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen or argon, to remove any air and moisture.

  • Reactant Preparation: Place methylphenylsilane in the bubbler. The bubbler may be gently heated to increase the vapor pressure of the silane.

  • Gas Flow: Using mass flow controllers, establish a steady flow of the inert carrier gas through the bubbler to entrain the methylphenylsilane vapor. Simultaneously, introduce a controlled flow of chlorine gas. The molar ratio of methylphenylsilane to chlorine should be carefully controlled.

  • Reaction Initiation: Pass the mixed gas stream through the preheating zone to ensure it reaches the desired reaction temperature (e.g., 60°C). Then, irradiate the gas stream in the photoreactor with a suitable light source (e.g., a mercury vapor lamp or a high-intensity visible lamp).

  • Product Collection: The reaction mixture exits the photoreactor and passes through a condenser to liquefy the chlorinated products and any unreacted methylphenylsilane. The condensate is collected in a flask cooled in an ice bath.

  • Waste Gas Neutralization: Unreacted chlorine gas and the hydrogen chloride byproduct are passed through a scrubber containing a sodium hydroxide solution to neutralize these acidic and corrosive gases before venting to a fume hood.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small samples from the collection flask and analyzing them by Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the crude product mixture is typically purified by fractional distillation under reduced pressure to separate the desired (chloromethyl)phenylsilane from unreacted starting material and more highly chlorinated byproducts.

Quantitative Data Summary
ParameterTypical RangeRationale
Temperature 50 - 80 °CEnsures reactants are in the gas phase and provides sufficient activation energy.
Molar Ratio (Silane:Cl₂) 3:1 to 10:1A higher ratio of silane favors monochlorination.
Irradiation Visible or UV lightProvides the energy for homolytic cleavage of the Cl-Cl bond to initiate the reaction.
Carrier Gas Nitrogen or ArgonMaintains an inert atmosphere and helps to control the residence time.

Product Analysis and Characterization

Accurate analysis of the product mixture is crucial for optimizing the reaction conditions and for ensuring the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the components of the reaction mixture. A non-polar capillary column (e.g., DB-5ms) is typically used. The mass spectrometer provides fragmentation patterns that can be used to identify the different chlorinated products. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified products. For (chloromethyl)phenylsilane, the key diagnostic signals in the ¹H NMR spectrum are the singlet for the chloromethyl protons (CH₂Cl) and the multiplets for the phenyl and silyl protons.

Safety: A Non-Negotiable Priority

The gas-phase chlorination of methylphenylsilane involves several significant hazards that must be managed with strict safety protocols.

Chemical Hazards
  • Chlorine Gas: Highly toxic and corrosive. Inhalation can cause severe respiratory damage. A chlorine gas detector should be in place.

  • Methylphenylsilane and Chlorinated Products: These are corrosive and react with moisture to produce HCl. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Hydrogen Chloride: A toxic and corrosive gas produced as a byproduct. The exhaust from the reaction must be scrubbed.

Procedural Hazards
  • Pressurized Gas Cylinders: Handle with care and ensure they are properly secured.

  • Glassware under Pressure: The reaction is typically run at or near atmospheric pressure, but care should be taken to avoid blockages that could lead to pressure buildup.

  • UV Radiation: If a UV lamp is used, ensure it is properly shielded to prevent eye and skin exposure.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Gloves: Use gloves that are resistant to chlorinated and aromatic compounds (e.g., Viton® or laminate film).

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: A supplied-air respirator may be necessary when working with chlorine gas.

Conclusion

The gas-phase chlorination of methylphenylsilane is a powerful and versatile method for the synthesis of important organosilicon intermediates. A thorough understanding of the free-radical mechanism and the influence of key reaction parameters is essential for achieving high yields and selectivities. By implementing the robust experimental, analytical, and safety protocols outlined in this guide, researchers can confidently and safely harness the potential of this valuable chemical transformation.

References

  • CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google P
  • Analysis of the Gas Phase Reactivity of Chlorosilanes | Request PDF - ResearchGate. (URL: [Link])

  • Detailed Kinetics of Methylphenyldichlorosilane Synthesis from Methyldichlorosilane and Chlorobenzene by Gas Phase Condensation | Request PDF - ResearchGate. (URL: [Link])

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry - Agilent. (URL: [Link])

  • Free Radical Reactions - Master Organic Chemistry. (URL: [Link])

  • US4713230A - Purification of chlorosilanes - Google P
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (URL: [Link])

  • How to handle chlorine gas safely - Washington State Department of Health. (URL: [Link])

  • Selectivity In Free Radical Reactions - Master Organic Chemistry. (URL: [Link])

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (URL: [Link])

  • CHAPTER TEN Chemicals Based on Benzene, Toluene, and Xylenes INTRODUCTION. (URL: [Link])

  • NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC - NIH. (URL: [Link])

  • Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

  • Dichloromethylphenylsilane | C7H8Cl2Si | CID 9006 - PubChem. (URL: [Link])

  • 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Numerical Simulation of Gas Phase Reaction for Epitaxial Chemical Vapor Deposition of Silicon Carbide by Methyltrichlorosilane in Horizontal Hot-Wall Reactor - MDPI. (URL: [Link])

  • Reaction dynamics of phenyl radicals in extreme environments: a crossed molecular beam study - PubMed. (URL: [Link])

  • Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. (URL: [Link])

  • Performance and Mechanism of Chlorine Dioxide on BTEX Removal in Liquid and Indoor Air - MDPI. (URL: [Link])

  • Phenyl vs methyl cis/trans stability - Chemistry Stack Exchange. (URL: [Link])

  • (PDF) NMR and GC/MS analysis of industrial chloroparaffin mixtures - ResearchGate. (URL: [Link])

  • Remote C−H phenylation via radical generation, translocation, and... - ResearchGate. (URL: [Link])

  • (PDF) Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition - ResearchGate. (URL: [Link])

  • Each of the following proposed mechanisms for the free-radical ch... - Pearson. (URL: [Link])

  • Highly selective ethylbenzene production through alkylation of dilute ethylene with gas phase-liquid phase benzene and transalkylation feed | Request PDF - ResearchGate. (URL: [Link])

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (URL: [Link])

  • A radical approach to C-H chlorination - Scientific Update - UK. (URL: [Link])

  • Toluene and Chlorobenzene Reactions | PDF - Scribd. (URL: [Link])

Methodological & Application

Application Note: Derivatization of Amines with (Chloromethyl)phenylsilane

[1]

Executive Summary

The derivatization of amines is a critical step in bioanalysis and drug development to enhance analyte stability, volatility (for GC), and detectability (UV/Fluorescence for HPLC). While traditional silylation reagents (e.g., TMSCl, BSTFA) form hydrolytically unstable Si–N bonds, (Chloromethyl)phenylsilane reagents (specifically (Chloromethyl)dimethylphenylsilane , CMDPS) offer a distinct advantage: they react via N-alkylation to form C–N bonds .

The resulting [(Dimethylphenylsilyl)methyl]amine derivatives exhibit:

  • Exceptional Stability: Resistant to hydrolysis, allowing for aqueous workups and long-term storage.

  • Enhanced Detectability: The phenyl group acts as a strong chromophore for UV detection (254 nm).

  • Diagnostic Mass Spectra: The silicon atom provides a distinct isotopic signature (

    
    Si, 
    
    
    Si,
    
    
    Si) aiding in metabolite identification.

Chemical Basis & Mechanism[2]

Reagent Identification

It is crucial to distinguish between "Silyl Chlorides" and "(Chloromethyl)silanes":

  • Silyl Chlorides (e.g., Chlorodimethylphenylsilane, PhMe

    
    SiCl):  React with amines to form Silyl Amines  (R-NH-Si...). Bond is labile.
    
  • Chloromethyl Silanes (e.g., (Chloromethyl)dimethylphenylsilane, PhMe

    
    SiCH
    
    
    Cl):
    React with amines to form Silylmethyl Amines (R-NH-CH
    
    
    -Si...). Bond is stable.[1]

This protocol focuses on the latter (Chloromethyl) pathway as implied by the specific nomenclature.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

ReactionMechanismAminePrimary/Secondary Amine(R-NH2)TSTransition State[SN2 Attack]Amine->TS+ Base (K2CO3/DIEA)Reagent(Chloromethyl)dimethylphenylsilane(Ph-Si(Me)2-CH2-Cl)Reagent->TSProduct[(Dimethylphenylsilyl)methyl]amine(R-NH-CH2-Si(Me)2-Ph)TS->ProductByproductHCl (Captured by Base)TS->Byproduct

Caption: Nucleophilic substitution mechanism for the formation of stable silylmethyl amine derivatives.

Materials and Methods

Reagents & Equipment
  • Derivatization Reagent: (Chloromethyl)dimethylphenylsilane (CAS: 1833-51-8), >97% purity.

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) or N,N-Diisopropylethylamine (DIEA/Hünig's Base).
  • Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).

  • Equipment: Heating block/oil bath capable of 60–80°C, screw-cap reaction vials (PTFE-lined).

Standard Protocol (N-Alkylation)

Step 1: Sample Preparation Dissolve 1.0 mg (or equivalent molar amount) of the amine analyte in 500 µL of anhydrous Acetonitrile.

Step 2: Reagent Addition Add 2.0 equivalents of base (e.g., 10 mg K


Step 3: Reaction Seal the vial tightly. Vortex for 30 seconds. Incubate at 60–80°C for 60 minutes . Note: Unlike silyl chlorides which react instantly at RT, the chloromethyl group requires heat.

Step 4: Workup (Critical for HPLC) Cool to room temperature. Dilute with 500 µL of water/ethyl acetate (1:1) if liquid-liquid extraction is desired to remove excess salts. For GC-MS, evaporate solvent under N

Experimental Workflow Diagram

WorkflowStartAmine Sample(Solid or Solution)SolubilizationDissolve in ACN/DMFStart->SolubilizationAdditionAdd Base (K2CO3) +CMDPS ReagentSolubilization->AdditionHeatingIncubate 60-80°C(60 mins)Addition->Heating ActivationWorkupCool & Extract/FilterHeating->WorkupAnalysisAnalyze via GC-MS or HPLC-UVWorkup->Analysis

Caption: Step-by-step workflow for amine derivatization using (Chloromethyl)dimethylphenylsilane.

Results & Interpretation

Chromatographic Properties
ParameterEffect of DerivatizationBenefit
Polarity Significant DecreaseImproved retention on C18 (HPLC) and non-polar GC columns.
Stability High (C-N Bond)Derivative is stable in aqueous mobile phases (unlike TMS derivatives).
UV Absorbance Introduction of Phenyl GroupEnables detection at 254 nm for non-chromophoric amines.
Mass Spec Mass Increase + Si IsotopeAdds +149 Da (approx) per substitution. Distinctive isotope pattern.
Mass Spectrometry (GC-MS)

The [(Dimethylphenylsilyl)methyl] tag provides a characteristic fragmentation pattern.

  • Molecular Ion (M+): Usually observable due to the stability of the derivative.

  • Base Peak: Often arises from the cleavage alpha to the nitrogen or silicon. Common fragment: m/z 135 (Dimethylphenylsilyl cation, PhMe

    
    Si
    
    
    ).
  • Isotopic Pattern: The presence of Silicon results in an A+1 peak (~5.1%) and A+2 peak (~3.4%), distinguishing it from purely organic fragments.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Steric hindrance or insufficient activation.

    • Solution: Increase temperature to 90°C, use DMF as solvent, or add KI catalyst.

  • Multiple Peaks:

    • Cause: Mono- vs. Di-alkylation of primary amines.

    • Solution: Control stoichiometry. Use large excess of reagent for full derivatization, or strictly 1:1 for mono-derivatization.

  • Reagent Hydrolysis:

    • Note: While the product is stable, the reagent (Chloromethyl silane) is relatively stable to moisture compared to silyl chlorides, but should still be stored under inert gas.

References

  • Gelest, Inc. (2023). Silicon-Based Blocking Agents and Surface Modification. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recognition and optical sensing of amines by a quartz-bound 7-chloro-4-quinolylazopillar[5]arene monolayer. RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Theoretical investigations on thermal rearrangement reactions of (aminomethyl)silane. Available at: [Link]

Application Notes & Protocols: Chloromethyl(phenyl)silane in Palladium-Catalyzed Cross-Coupling Reactions for Diaryl- and Triarylmethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of chloromethyl(phenyl)silane and its derivatives in palladium-catalyzed cross-coupling reactions. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and showcases the synthetic utility of this versatile reagent class for the construction of diaryl- and triarylmethane scaffolds, which are prevalent in numerous pharmaceuticals and functional materials.

Introduction: The Strategic Advantage of Benzylsilanes in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. Among the various organometallic reagents employed, organosilanes have garnered significant attention due to their low toxicity, high stability, and the natural abundance of silicon.[1] The Hiyama cross-coupling reaction, in particular, offers a powerful method for carbon-carbon bond formation between organosilanes and organic halides or pseudohalides.[2]

This compound and related benzylsilane derivatives serve as efficient precursors to the benzyl anion synthon in these transformations. Their application in palladium-catalyzed cross-coupling reactions provides a direct and reliable route to diaryl- and triarylmethanes, circumventing the often harsh conditions of classical Friedel-Crafts alkylations or the multi-step nature of diarylketone reductions.[3][4] A key feature of these reactions is the requirement for an activating agent, typically a fluoride source or a base, to facilitate the crucial transmetalation step in the catalytic cycle.[2]

Mechanistic Rationale: The Role of Hypervalent Silicon in Catalysis

The success of the Hiyama-type cross-coupling of benzylsilanes hinges on the activation of the relatively inert silicon-carbon bond. This is typically achieved through the formation of a pentacoordinate, hypervalent silicon species, which is significantly more nucleophilic and readily undergoes transmetalation to the palladium(II) center.[5]

The generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of a benzylsilane with an aryl halide can be depicted as follows:

Hiyama Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R (Ln) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Activator Activator (e.g., F⁻) Silane R-Si(Ph)MeCl Activator->Silane ActivatedSilane [R-Si(Ph)MeClF]⁻ Silane->ActivatedSilane ActivatedSilane->Transmetalation Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Pd(OAc)₂ - dppp - 4-Bromoanisole - Benzylsilane - Dioxane setup->reagents activator Add Activator (TBAF solution) reagents->activator reaction Heat Reaction (100 °C, 12 h) activator->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Sources

Use of Chloromethyl(phenyl)silane in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of Chloromethyl(phenyl)silane in the Synthesis of Novel Agrochemicals

Abstract: The strategic incorporation of silicon into bioactive molecules represents a burgeoning frontier in agrochemical research, offering pathways to modulate physicochemical properties, enhance biological efficacy, and improve environmental profiles.[1][2] this compound is a versatile bifunctional reagent uniquely suited for this purpose. This document provides an in-depth guide for researchers on the application of this compound, focusing on its use in synthesizing silyl ether-based fungicidal analogs. We will explore the underlying reaction mechanisms, provide a detailed, self-validating experimental protocol, and discuss the critical safety considerations for handling this reactive compound.

Introduction: The Rationale for Silicon in Agrochemical Design

Organosilicon compounds are increasingly vital in modern agriculture, serving not only as adjuvants that improve the spray characteristics and uptake of existing pesticides but also as core structural components of active ingredients.[3][4][5] The replacement of a carbon atom with a silicon atom (a "sila-substitution") can profoundly alter a molecule's properties:

  • Lipophilicity: The silyl group can increase lipophilicity, potentially enhancing penetration through the waxy cuticles of plants or the chitinous exoskeletons of insects.[6]

  • Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, which can lead to increased persistence and a longer duration of action.

  • Bond Geometry: The longer Si-C and Si-O bond lengths compared to their carbon counterparts can alter the molecule's conformation, potentially leading to improved binding affinity with its biological target.[3]

This compound, with its reactive Si-Cl bond, is an excellent reagent for introducing a phenyl(methyl)silylmethyl moiety. This group can act as a protecting group for hydroxyls or be integrated as a permanent structural feature, as we will demonstrate in the synthesis of a triazole-based fungicidal analog.

Core Chemistry & Mechanistic Insights

The primary utility of this compound in this context lies in the high reactivity of the silicon-chlorine bond towards nucleophiles. The reaction with an alcohol to form a silyl ether proceeds via a classical SN2-type mechanism at the silicon center.

Causality of Reagent Choice:

  • Silicon Center: The silicon atom is highly electrophilic due to the attached chlorine atom. It is susceptible to nucleophilic attack.[3]

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the reaction.

  • Phenyl & Methyl Groups: These substituents provide a balance of steric bulk and electronic effects that influence the stability and reactivity of the resulting silyl ether.

Below is a diagram illustrating the fundamental reaction mechanism for the formation of a silyl ether using this compound.

G cluster_reactants Reactants cluster_products Products R_OH R-OH (Agrochemical Precursor) Alkoxide R-O⁻ R_OH->Alkoxide Deprotonation Silane Cl-Si(Ph)(Me)-CH₂Cl (this compound) TransitionState [R-O···Si(Ph)(Me)(CH₂Cl)···Cl]⁻ (Pentacoordinate Intermediate) Silane->TransitionState Base Base (e.g., Et₃N) Base->Alkoxide Alkoxide->TransitionState Nucleophilic Attack on Si Product R-O-Si(Ph)(Me)-CH₂Cl (Silyl Ether Product) TransitionState->Product Chloride Expulsion Salt Base-H⁺ Cl⁻ TransitionState->Salt

Caption: SN2-type mechanism for silyl ether formation.

Protocol: Synthesis of a Silyl Ether-Linked Triazole Analog

This protocol details a representative synthesis using an alcohol-containing triazole, a common structural motif in azole fungicides like fluconazole and flusilazole.[7][8][9] This procedure is designed to be self-validating by including in-process checks and clear endpoints.

Materials and Equipment
Reagents & SolventsEquipment
1-(1,2,4-triazol-1-yl)-2-propanol (Substrate)Three-necked round-bottom flask (dried)
This compoundMagnetic stirrer and stir bar
Triethylamine (Et₃N), distilledReflux condenser with drying tube (CaCl₂)
Dichloromethane (DCM), anhydrousDropping funnel
Saturated aqueous NH₄Cl solutionIce bath
Brine (Saturated aqueous NaCl)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Silica gel for column chromatography
TLC plates (silica gel 60 F₂₅₄)Standard glassware
Hexanes/Ethyl Acetate (TLC & Column)Chemical fume hood
Detailed Step-by-Step Methodology

Safety First: this compound is corrosive, combustible, and reacts with moisture.[10] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[11][12]

  • Reaction Setup:

    • Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

    • Place the entire apparatus under an inert atmosphere (Nitrogen or Argon). This is critical as chlorosilanes react readily with atmospheric moisture.[13]

  • Charging the Flask:

    • To the flask, add 1-(1,2,4-triazol-1-yl)-2-propanol (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

    • Begin stirring and cool the flask to 0 °C using an ice bath.

    • Add distilled triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction. Using a slight excess ensures the reaction goes to completion.

  • Addition of Silane:

    • Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the silane solution dropwise to the cooled, stirring reaction mixture over 30 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side reactions.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

      • Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

      • The reaction is complete upon the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Workup and Extraction:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final silyl ether as an oil or solid.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Workflow Visualization

Caption: Experimental workflow for silyl ether synthesis.

Quantitative Data and Expected Results

The efficiency of silylation reactions is typically high. The following table provides expected parameters for this class of reaction. Actual yields will vary based on substrate and precise conditions.

ParameterValue / ConditionRationale
Substrate Scale 1-10 mmolTypical lab scale for analog synthesis.
Equivalents 1.0 Substrate / 1.1 Silane / 1.2 BaseSlight excess of reagents drives the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic and unreactive towards the silane.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows for a smooth reaction.
Reaction Time 4 - 12 hoursDependent on the steric hindrance of the alcohol substrate.
Expected Yield 75 - 95%Silyl ether formations are generally high-yielding reactions.

Safety and Handling of this compound

Trustworthiness in science begins with safety. This compound and related chlorosilanes require careful handling.

  • Corrosivity: Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE.[10][12]

  • Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[10]

  • Reactivity: Reacts with water, alcohols, and other protic solvents, often vigorously, to release corrosive HCl gas. Ensure all glassware is scrupulously dried and use anhydrous solvents.[13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from sources of moisture.

  • Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

  • Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide. Benchchem.
  • Chloro(methyl)(phenyl)(vinyl)silane. Chem-Impex.
  • Chloromethyl silane - Safety Data Sheet. ChemicalBook.
  • Gao, Y., et al. Silicon nanoparticles in sustainable agriculture: synthesis, absorption, and plant stress alleviation. Frontiers in Plant Science.
  • Preparation of Chloromethyl(ethoxy)methyl(phenyl)silane. PrepChem.com.
  • Li, X., et al. Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. Plants (Basel).
  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry.
  • Organosilicon chemistry. Wikipedia. Available from: [Link]

  • Organosilicon—Introduction and its Application in Pesticides. Jiangsu Hongze Chemical.
  • Chloro(methyl)(phenyl)(vinyl)silane Safety Data Sheet. TCI Chemicals.
  • Chloro(methyl)(phenyl)silane. MedChemExpress.
  • Application of organosilicon additives in agriculture. Topwin's silicone polyethers.
  • Reaction kinetics and mechanisms of organosilicon fungicide flusilazole with sulfate and hydroxyl radicals. PubMed. Available from: [Link]

  • 4-(Chloromethyl)phenyltrichlorosilane Safety Data Sheet. Fisher Scientific.
  • Synthesis and Biological Activity of Silicon-Containing Ethylsulfonylpyridine Insecticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. Available from: [Link]

  • Applications of Organosilicon in agriculture. Dora Agri-Tech.
  • Mode of action of organosilicone adjuvants. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. ACS Publications. Available from: [Link]

  • Chloro(methyl)(phenyl)silane Safety Data Sheet. MedchemExpress.com.
  • Advantages of organic silicon in agriculture. Henan Kingway Chemicals Co., Ltd.
  • Design and synthesis of new fluconazole analogues. RSC Publishing. Available from: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed. Available from: [Link]

  • Trichloro[4-(chloromethyl)phenyl]silane SDS, 13688-90-9 Safety Data Sheets. ECHEMI.
  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. Available from: [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. Available from: [Link]

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology. Available from: [Link]

Sources

Application Note: Preparation of Functionalized Nanoparticles with (Chloromethyl)phenylsilanes

[1][2][3][4]

Abstract

This application note details the protocol for surface functionalization of inorganic nanoparticles (silica, magnetic, or metal oxides) using (Chloromethyl)phenylsilanes .[1][2] Specifically focusing on 4-(Chloromethyl)phenyltrichlorosilane (CAS 13688-90-9) and its alkoxy-derivatives (e.g., 4-(Chloromethyl)phenyltrimethoxysilane ), this guide elucidates the mechanism of silanization and the unique utility of the benzyl chloride moiety.[2] Unlike simple alkyl silanes, the phenyl spacer provides structural rigidity and


2

Introduction & Mechanistic Insight

The Reagent Class

"Chloromethyl(phenyl)silane" in the context of surface engineering refers to a class of bifunctional coupling agents.[2] The molecule consists of three distinct functional zones:

  • Anchoring Group: Trichlorosilyl (-SiCl

    
    ) or Trialkoxysilyl (-Si(OR)
    
    
    ) groups that hydrolyze and condense with surface hydroxyls (M-OH).[2]
  • Spacer: A phenyl ring that imparts hydrophobic character, steric bulk, and electronic stability.[2]

  • Functional Payload: A chloromethyl group (-CH

    
    Cl) in the para position.[2] This is a benzylic chloride , which is significantly more reactive towards nucleophilic attack than aliphatic chlorides due to resonance stabilization of the transition state.[2]
    
Reaction Mechanism

The functionalization occurs via a hydrolytic polycondensation mechanism.[2]

  • Hydrolysis: The Si-Cl or Si-OR bonds hydrolyze in the presence of trace water to form silanols (Si-OH).[2]

  • Condensation: These silanols react with surface hydroxyl groups on the nanoparticle (NP) to form stable siloxane bonds (Si-O-M).[2]

  • Self-Assembly: Neighboring silane molecules cross-link (Si-O-Si), forming a robust monolayer or multilayer shell.[2]

Strategic Applications
  • ATRP Initiator: The surface-bound benzyl chloride is a classic initiator for "Grafting-From" polymerization, allowing the growth of dense polymer brushes (e.g., POEGMA, PNIPAM) directly from the NP surface [1, 2].[2]

  • Click Chemistry Precursor: The -Cl group is easily converted to an azide (-N

    
    ) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
    
  • Bioconjugation: Direct alkylation of amines or thiols on biomolecules.[2]

Materials & Equipment

Reagents
ReagentSpecificationCritical Note
4-(Chloromethyl)phenyltrichlorosilane >95%, CAS 13688-90-9Extremely Moisture Sensitive. Corrosive.[2][3] Handle in glovebox or Schlenk line.
4-(Chloromethyl)phenyltrimethoxysilane >95% (Alternative)Less moisture sensitive, requires heat/catalysis for efficient grafting.[2]
Nanoparticles Silica (SiO

), Fe

O

, TiO

Must be hydroxylated (activated) before use.[2]
Toluene Anhydrous (99.8%)Water content <50 ppm is critical to prevent bulk polymerization.[2]
Triethylamine (TEA) AnhydrousAcid scavenger (only for trichlorosilane route).[2]
Ethanol/Methanol HPLC GradeFor washing.[2]
Equipment
  • Schlenk line or Glovebox (Inert atmosphere is mandatory for trichlorosilanes).[2]

  • Reflux condenser and round-bottom flasks (dried in oven at 120°C).

  • Ultrasonic bath.[4][2]

  • High-speed centrifuge (>10,000 rpm).[2]

Experimental Protocol

Phase 1: Surface Activation (Hydroxylation)

Objective: To maximize the density of -OH groups on the NP surface for silane anchoring.

  • Dispersion: Disperse 500 mg of Nanoparticles in 50 mL of ethanol/water (1:1) via ultrasonication (30 min).[2]

  • Acid Treatment (Optional but Recommended): Add 1 mL of concentrated HCl or HNO

    
     to catalyze surface hydration.[2] Stir for 2 hours at room temperature.
    
    • Note: For magnetic NPs (Fe

      
      O
      
      
      ), avoid strong acids; use mild base activation (NH
      
      
      OH) or plasma cleaning if dry.[2]
  • Washing: Centrifuge (10,000 rpm, 15 min) and wash with deionized water (3x) until pH is neutral.

  • Drying: Dry the pellet under vacuum at 60°C for 12 hours.

    • Critical: The particles must be dry to prevent immediate hydrolysis of the silane in the bulk solution, but they must retain surface-bound water/hydroxyls.[2]

Phase 2: Silanization (The Coating Step)

Choose Method A for Trichlorosilanes (Fast, Aggressive) or Method B for Alkoxysilanes (Slower, Controllable).[2]

Method A: Using 4-(Chloromethyl)phenyltrichlorosilane (Anhydrous)

Warning: HCl gas is evolved.[2] Perform in a fume hood.

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask under Argon flow.

  • Solvent Prep: Add 50 mL of Anhydrous Toluene and the dried NPs (200 mg). Sonicate for 15 min under Argon to disperse.

  • Reagent Addition:

    • Add Triethylamine (TEA) (1.5 equivalents relative to silane) to act as an acid scavenger.[2]

    • Dropwise add 4-(Chloromethyl)phenyltrichlorosilane (0.2 mL, approx. 1 mmol) via syringe.[2]

  • Reaction: Stir magnetically at Room Temperature for 12–24 hours .

    • Why Room Temp? Trichlorosilanes are highly reactive.[2] Heating promotes disordered vertical polymerization.[2]

  • Termination: Quench by adding 5 mL of anhydrous ethanol.

Method B: Using 4-(Chloromethyl)phenyltrimethoxysilane[1][4][2][5]
  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Dispersion: Disperse NPs (200 mg) in 50 mL Toluene.

  • Reagent Addition: Add silane (0.2 mL).

  • Catalysis: Add 100

    
    L of water (catalyst) or a drop of acetic acid/propylamine to accelerate hydrolysis.[2]
    
  • Reaction: Heat to Reflux (110°C) for 12–24 hours.

    • Why Reflux? Alkoxysilanes are less reactive and require thermal energy to drive the condensation with surface silanols.[2]

Phase 3: Washing & Purification[4]
  • Centrifugation: Collect particles (12,000 rpm, 20 min).

  • Solvent Wash: Resuspend in Toluene (1x) to remove unreacted silane, then Ethanol (2x) to remove byproducts (TEA-HCl salts).[2]

  • Curing (Optional): Heat the dried particles at 110°C for 1 hour to cross-link the silane layer (covalent locking).

Phase 4: Post-Functionalization Example (Azide Substitution)

Objective: Convert the Chloromethyl group to an Azide for Click Chemistry.

  • Disperse 100 mg of Cl-functionalized NPs in 20 mL DMF.

  • Add Sodium Azide (NaN

    
    )  (excess, 100 mg).
    
  • Stir at 60°C for 24 hours .

  • Wash with water and ethanol to remove excess salts.[2]

  • Result: Azide-terminated NPs ready for Click reaction with Alkyne-drugs.[2]

Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the chemical transformation from the hydroxylated surface to the functionalized benzylic chloride surface.

SilanizationMechanismSurfaceHydroxylated NP Surface(M-OH)InterHydrolysis &CondensationSurface->InterSubstrateSilane4-(Chloromethyl)phenyltrichlorosilaneSilane->InterPrecursorFinalFunctionalized NP(Surface-O-Si-Ph-CH2Cl)Inter->Final-HCl / -H2O(Covalent Bond)

Caption: Mechanistic pathway of silanization. The trichlorosilane anchors to surface hydroxyls, releasing HCl and forming a stable siloxane network presenting the chloromethyl moiety.[2]

Experimental Workflow

A step-by-step decision tree for the researcher.

WorkflowStartStart: Raw NanoparticlesActivate1. Activation(Piranha/Plasma/Acid)Target: M-OH GroupsStart->ActivateDry2. Drying(Vacuum, 60°C)Remove Bulk WaterActivate->DryChoiceSelect PrecursorDry->ChoiceRouteARoute A: Trichlorosilane(Highly Reactive)Choice->RouteARouteBRoute B: Trimethoxysilane(Stable)Choice->RouteBProcessASolvent: Anhydrous TolueneAdd: Triethylamine (Base)Temp: Room TemperatureRouteA->ProcessAProcessBSolvent: Toluene (Reflux)Add: Trace H2O/Acid Cat.Temp: 110°CRouteB->ProcessBWash3. Washing(Toluene -> Ethanol)Remove Physisorbed SilaneProcessA->WashProcessB->WashCure4. Curing(110°C, 1h)Crosslink Siloxane NetworkWash->CureApp5. Application(ATRP / Azidation / Substitution)Cure->App

Caption: Operational workflow for nanoparticle functionalization. Route selection depends on the precursor's hydrolytic sensitivity.

Characterization & Validation

TechniqueExpected Signal / ObservationPurpose
FTIR Peaks at 1050-1100 cm⁻¹ (Si-O-Si).[2] Aromatic C-H stretch at 3050 cm⁻¹ .[2] Disappearance of broad -OH peak (3400 cm⁻¹).[2]Confirm siloxane bonding and presence of phenyl ring.[2]
XPS Appearance of Cl 2p peak (approx. 200 eV) and Si 2p peak.[2] C 1s satellite peaks (shake-up) due to

-

transitions in phenyl ring.[2]
Quantitative elemental surface analysis.
TGA Weight loss between 200°C–600°C corresponding to the organic phenyl-chloromethyl shell.[2]Determine grafting density (molecules/nm²).[2]
TEM Thin amorphous shell (1-2 nm) around the crystalline core.[2]Visual confirmation of coating thickness.[2]

Troubleshooting & Critical Parameters

  • Aggregation: If NPs aggregate during silanization, the silane concentration is likely too high, leading to inter-particle crosslinking.[2] Solution: Reduce silane concentration to <1 mM and increase sonication time.

  • Low Grafting Density: If the Cl signal in XPS is weak, the surface was likely too dry (insufficient -OH) or too wet (silane polymerized in solution).[2] Solution: Optimize the drying step (azeotropic distillation of NPs in toluene is the gold standard).

  • White Precipitate: In Method A, this is TEA[2]·HCl salt.[2] It must be thoroughly washed away with ethanol/water; otherwise, it interferes with biological applications.[2]

References

  • Formation of Binary Polymer Brushes

    • Title: Fabrication of microstructured binary polymer brush "corrals" with integral pH sensing...
    • Source:Chemical Science, 2018.[2]

    • Context: Uses 4-(chloromethyl)phenylsilane monolayers to initiate ATRP of POEGMA.[1][2][6][7][8]

    • URL:[Link]

  • Magnetic Nanoparticle Functionalization

    • Title: Hybrid biofunctional nanostructures as stimuli-responsive catalytic systems.[2]

    • Source:Beilstein Journal of Nanotechnology, 2011.[2]

    • Context: Fe3O4 nanoparticles functionalized with (p-chloromethyl)phenyltrimethoxysilane (CTS) for ATRP.[1][2]

    • URL:[Link][2]

  • Silica Grafting Protocols

    • Title: Facile synthesis of silica nanoparticles grafted with quaternized linear... copolymers.[4][2]

    • Source:RSC Advances, 2015.[2]

    • Context: Detailed protocol for grafting 4-(chloromethyl)phenyltrimethoxysilane onto silica.
    • URL:[Link]

  • Reagent Data

    • Title: 4-(Chloromethyl)phenyltrichlorosilane Product Page.[2][3]

    • Source: ChemicalBook / Sigma / TCI.[2]

    • Context: Physical properties and handling of CAS 13688-90-9.[2]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of Chloromethyl(phenyl)silane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chloromethyl(phenyl)silane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organosilicon reagent. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity

This section addresses the fundamental principles governing the reactivity of this compound, which are essential for diagnosing and preventing side reactions.

Q1: My reaction with this compound is unexpectedly slow or fails to reach completion. What is the primary cause?

A: The most common reason for sluggish reactivity is the significant steric hindrance imposed by the phenyl group attached to the silicon atom.[1][2] Nucleophilic substitution at the chloromethyl carbon typically proceeds via an Sₙ2 mechanism, which requires the nucleophile to perform a "backside attack" on the electrophilic carbon.[2] The bulky phenyl group sterically shields this pathway, raising the activation energy of the transition state and dramatically slowing the reaction rate compared to less hindered analogs like chloromethyl(trimethyl)silane.[2] In many cases, this results in recovering the starting materials, especially with bulky nucleophiles.

Q2: Besides slow conversion, what are the most prevalent side reactions I should be aware of?

A: The primary side reactions stem from the reagent's dual reactivity and sensitivity to reaction conditions:

  • Hydrolysis and Siloxane Formation: this compound is highly susceptible to hydrolysis, especially in the presence of moisture or protic solvents.[3][4] This initially forms a silanol (Ph(Me)Si(CH₂Cl)OH), which can rapidly condense with other silanol molecules to form disiloxanes and other oligomeric silicone materials.[3] This is a major issue when using nucleophiles like hydroxide or in reactions where water is a byproduct.

  • Elimination (E2) Reactions: When using strong and sterically bulky bases as nucleophiles (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with the desired Sₙ2 substitution.[1] This is less common than with carbon-based systems but can become significant under forcing conditions.

  • Uncontrolled Polysubstitution: With polyfunctional nucleophiles, such as primary amines or diols, it can be challenging to achieve selective mono-alkylation. The initial product may be more reactive than the starting nucleophile, leading to multiple substitutions.

  • Reaction at the Silicon Center: While the primary electrophilic site is the chloromethyl carbon, highly reactive nucleophiles, particularly organometallic reagents, can potentially attack the silicon atom, leading to cleavage of the Si-Ph or Si-Me bonds, although this is less common under typical substitution conditions.[5]

Q3: How does the nature of my nucleophile (hard vs. soft, bulky vs. small) influence the reaction's outcome?

A: The properties of the nucleophile are critical. This is best understood through Pearson's Hard and Soft Acid and Base (HSAB) theory.[6]

  • Hard Nucleophiles (e.g., alkoxides, hydroxide, primary amines): These have a high charge density and are more likely to react at the hard electrophilic silicon center or act as Brønsted bases, promoting elimination or deprotonation side reactions. Their reactions are often fast but can be less selective.

  • Soft Nucleophiles (e.g., thiolates, iodide, cyanide): These are more polarizable and preferentially attack the softer electrophilic carbon of the chloromethyl group, favoring the desired Sₙ2 substitution.[6] Reactions with soft nucleophiles are often cleaner.

  • Steric Bulk: As discussed, bulky nucleophiles (e.g., lithium diisopropylamide, t-butoxide) will significantly slow the Sₙ2 reaction rate due to steric clash with the phenyl group.[7][8] This can either lead to no reaction or allow slower, alternative pathways like elimination to become dominant.[1]

Section 2: Troubleshooting Guides for Specific Nucleophile Classes

This section provides targeted advice for common issues encountered with different types of nucleophiles.

Issue 1: Reactions with Amine Nucleophiles
  • Problem: My reaction with a primary or secondary amine is yielding a mixture of the desired secondary/tertiary amine, a quaternary ammonium salt, and unreacted starting material.

  • Causality: Amines are effective nucleophiles. The initial product, a silylmethyl-substituted amine, can compete with the starting amine for the remaining this compound. Furthermore, the final tertiary amine product can be further alkylated to form a quaternary ammonium salt. The hydrogen chloride (HCl) generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting Protocol:

    • Stoichiometry and Base: Use at least 2.2 equivalents of the starting amine. One equivalent acts as the nucleophile, while the other acts as a sacrificial base to neutralize the generated HCl. Alternatively, use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic hindered base like triethylamine or diisopropylethylamine.

    • Controlled Addition: Dissolve the amine and any additional base in an anhydrous aprotic solvent (e.g., THF, acetonitrile). Cool the solution to 0 °C in an ice bath.

    • Slow Reagent Addition: Add the this compound dropwise as a solution in the same solvent over 1-2 hours. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting amine.

    • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) to minimize the rate of the second alkylation (quaternization).

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint before significant side products form.[2]

Issue 2: Reactions with Alkoxides (Williamson-type Ether Synthesis)
  • Problem: Attempting to form an ether linkage results in a low yield of the desired product, with a significant amount of a white, insoluble precipitate or a viscous oil identified as a siloxane.

  • Causality: Alkoxide bases are often prepared in their corresponding alcohols or contain trace amounts of water. Both water and the hydroxide ion can readily hydrolyze the chlorosilane starting material or the Si-C bond under harsh conditions.[3] The resulting silanol is prone to self-condensation, forming stable Si-O-Si bonds (siloxanes).[3] Additionally, strong, bulky bases like potassium tert-butoxide can favor elimination over substitution.[1]

  • Troubleshooting Protocol:

    • Anhydrous Conditions are Critical: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Base Selection: Generate the alkoxide in situ using a strong, non-hydroxide base. For primary or secondary alcohols, sodium hydride (NaH) is an excellent choice as the only byproduct is H₂ gas.

    • Procedure:

      • Suspend NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere.

      • Cool to 0 °C and slowly add the alcohol (1.1 equivalents). Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.

      • Re-cool the resulting alkoxide solution to 0 °C.

      • Add this compound (1.0 equivalent) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitoring and Workup: Monitor by TLC. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.[9] Extract the product with a non-polar organic solvent like diethyl ether or ethyl acetate.

BaseNucleophileCommon Side ReactionsRecommendation
NaHRO⁻ (from ROH)Minimal if anhydrousExcellent
t-BuOKt-BuO⁻Elimination (E2), HydrolysisUse only if necessary for hindered substrates
NaOH/KOHHO⁻ / RO⁻Extensive Hydrolysis/Siloxane formationNot Recommended
Issue 3: Reactions with Organometallic Reagents (Grignard/Organolithium)
  • Problem: Low yield when reacting my substrate with a pre-formed Grignard or organolithium reagent derived from this compound.

  • Causality: Organometallic reagents are not only potent nucleophiles but also strong bases.[1] If your substrate has even weakly acidic protons (e.g., terminal alkynes, alcohols, secondary amines), an acid-base reaction will occur, consuming your reagent. Furthermore, organolithium reagents are significantly more reactive and basic than their Grignard counterparts, which can lead to more side reactions.[1]

  • Troubleshooting & Optimization:

    • Protect Acidic Protons: Ensure all acidic protons on your substrate are protected before introducing the organometallic reagent. Common protecting groups include silyl ethers for alcohols or Boc groups for amines.[10]

    • Grignard vs. Organolithium: Choose the reagent appropriate for your substrate's reactivity.[1]

      • Grignard Reagent (Ph(Me)SiCH₂MgCl): Less basic and reactive. Ideal for sensitive substrates like aldehydes and ketones where over-addition or enolization is a concern.[11]

      • Organolithium Reagent (Ph(Me)SiCH₂Li): More reactive and basic. Use when the Grignard reagent fails to react, but be cautious of its higher basicity.[1][12]

    • Inverse Addition: For highly sensitive substrates, use an "inverse addition" technique. Add your substrate solution slowly to the organometallic reagent at low temperature (-78 °C) to minimize side reactions and maintain a low concentration of the electrophile.

Section 3: Visualization of Key Pathways & Workflows

Visual diagrams can clarify complex mechanistic competition and guide troubleshooting logic.

Diagram 1: Sₙ2 vs. E2 Competition

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start This compound + Base/Nucleophile (Nu⁻) SN2_TS Sₙ2 Transition State (Backside Attack) Start->SN2_TS Small, Soft Nu⁻ Low Temperature E2_TS E2 Transition State (Anti-periplanar) Start->E2_TS Bulky, Strong Base High Temperature Sub_Prod Substitution Product (R-CH₂-Nu) SN2_TS->Sub_Prod Elim_Prod Elimination Product (Alkene - if applicable) E2_TS->Elim_Prod

Caption: Competing Sₙ2 and E2 pathways for chloromethylsilanes.

Diagram 2: General Experimental Workflow & Troubleshooting

workflow start 1. Setup Reaction (Anhydrous, Inert Atm.) add 2. Slow Addition of This compound at 0°C start->add monitor 3. Monitor by TLC/GC-MS add->monitor workup 4. Quench & Workup monitor->workup Reaction Complete no_rxn Troubleshoot: No Reaction monitor->no_rxn No Conversion side_rxn Troubleshoot: Side Products monitor->side_rxn Complex Mixture purify 5. Purify Product (Column Chromatography) workup->purify end Success: Pure Product purify->end no_rxn->add Increase Temp. Use stronger Nu⁻ side_rxn->add Lower Temp. Dilute Solution

Caption: A logical workflow for reaction optimization and troubleshooting.

References
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attack on (Chloromethyl)(triphenyl)silane.
  • Benchchem. Steric Hindrance Effects in (Chloromethyl)triphenylsilane Chemistry: An In-depth Technical Guide.
  • Benchchem. Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide.
  • Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.
  • PMC PubMed Central.
  • Wikipedia. Organosilicon chemistry.
  • ACS Publications. Synthesis of (chloromethyl)silanes by the low-temperature reaction of chlorosilanes and in situ generated (chloromethyl)lithium in tetrahydrofuran | Organometallics.
  • Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
  • Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes.
  • YouTube. Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane.
  • Benchchem. Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane.
  • PMC. A real space picture of the role of steric effects in SN2 reactions.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.

Sources

Technical Support Center: Optimizing Silylation Reactions with Chloromethyl(phenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for silylation reactions using chloromethyl(phenyl)silane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to effectively utilize this versatile silylating agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific principles underpinning these procedures. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in organic synthesis?

This compound is an organosilicon compound with the formula C₆H₅(CH₃)Si(H)Cl. It is a versatile reagent commonly used for the introduction of the methyl(phenyl)silyl group onto substrates with active hydrogens, such as alcohols, amines, and thiols. This process, known as silylation, is often employed to protect these functional groups during multi-step syntheses. The resulting silyl ethers are generally stable under neutral and basic conditions but can be cleaved under specific acidic or fluoride-mediated conditions. The presence of the phenyl group provides different steric and electronic properties compared to simpler alkylsilyl chlorides, influencing reactivity and stability.

Q2: What is the general mechanism for the silylation of an alcohol with this compound?

The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution at the silicon center, following an SN2-type mechanism. The reaction is generally carried out in the presence of a non-nucleophilic base.[1] The base, commonly a tertiary amine like triethylamine or pyridine, deprotonates the alcohol to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the electrophilic silicon atom of the chlorosilane, displacing the chloride leaving group. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the silyl ether.[2]

Q3: How does the reactivity of this compound compare to other common silylating agents like trimethylchlorosilane (TMSCl) or tert-butyldimethylchlorosilane (TBDMSCl)?

The reactivity of chlorosilanes is influenced by both steric and electronic factors. The phenyl group in this compound introduces more steric bulk around the silicon atom compared to the methyl groups in TMSCl, which can slow down the rate of reaction. However, it is generally less sterically hindered than TBDMSCl. Electronically, the phenyl group is electron-withdrawing, which can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. The stability of the resulting silyl ether is also influenced by these factors, with the methyl(phenyl)silyl group generally offering greater stability than a TMS group but less than a TBDMS group under certain conditions.

Q4: What are the key safety precautions to consider when working with this compound?

Chlorosilanes, including this compound, are hazardous reagents that must be handled with care in a well-ventilated fume hood. They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract. These compounds are also moisture-sensitive and react with water to produce corrosive hydrogen chloride gas.[2] Therefore, it is crucial to work under anhydrous conditions and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.

Troubleshooting Guide

This section addresses common issues encountered during silylation reactions with this compound and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Presence of moisture: Chlorosilanes readily hydrolyze in the presence of water, consuming the reagent. 2. Inactive substrate: Sterically hindered alcohols may react sluggishly. 3. Insufficient base: Inadequate neutralization of HCl can lead to side reactions or inhibit the reaction. 4. Low reaction temperature: The reaction may require heating to overcome the activation energy.1. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry glassware. Flame-dry glassware under vacuum if necessary. 2. Increase reaction temperature and/or time: For sterically hindered substrates, refluxing the reaction mixture may be necessary.[2] 3. Use a slight excess of base: A 1.1 to 1.5 molar excess of a tertiary amine base is typically recommended.[3] 4. Consider a more reactive silylating agent: If feasible, a less sterically hindered or more electrophilic silylating agent could be used.
Formation of Multiple Products/Side Reactions 1. Side reactions of the chloromethyl group: The chloromethyl group is a potential electrophilic site and could undergo nucleophilic substitution, although this is less likely under standard silylation conditions. 2. Polysilylation: If the substrate contains multiple hydroxyl groups, over-silylation can occur. 3. Formation of siloxanes: Hydrolysis of the chlorosilane followed by self-condensation can lead to the formation of siloxanes.1. Optimize reaction conditions: Use the mildest possible conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. 2. Control stoichiometry: Use a limiting amount of the silylating agent if selective monosilylation is desired. 3. Maintain strictly anhydrous conditions: This is the most effective way to prevent the formation of siloxanes.
Difficult Product Purification 1. Formation of amine hydrochloride salts: The reaction of the base with HCl produces a salt that can complicate workup. 2. Excess silylating agent or byproducts: Unreacted chlorosilane or siloxane byproducts can be difficult to separate from the desired product.1. Aqueous workup: Quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃) to dissolve the amine salts. Extract the product with an organic solvent. 2. Chromatography: Purification by column chromatography on silica gel is often effective for removing polar and nonpolar impurities.

Experimental Protocols & Data

General Protocol for the Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a general guideline adapted for the use of this compound based on standard procedures for chlorosilanes.[3] Optimization may be required for specific substrates.

Materials:

  • Benzyl alcohol

  • This compound

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask, add benzyl alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM.

  • Add freshly distilled triethylamine (1.2 eq.) to the solution via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Parameters

The following table provides a general overview of reaction conditions for the silylation of various types of alcohols. Note that specific conditions and yields will vary depending on the substrate and scale of the reaction.

Substrate TypeThis compound (eq.)Base (eq.)SolventTemperatureTypical TimeExpected Yield
Primary Alcohol1.1 - 1.21.2 - 1.5DCM, THF, or ACN0 °C to RT1 - 4 hHigh
Secondary Alcohol1.2 - 1.51.5 - 2.0DCM or THFRT to reflux4 - 12 hModerate to High
Tertiary Alcohol1.5 - 2.02.0 - 2.5DMF or refluxing DCMReflux12 - 24 hLow to Moderate
Phenol1.1 - 1.21.2 - 1.5DCM, THF, or ACN0 °C to RT1 - 3 hHigh
Characterization Data

¹H NMR (300 MHz, CDCl₃): δ 7.7-7.8 (m, 2H), 7.3-7.5 (m, 8H), 4.81 (s, 2H), 0.52 (s, 6H) ¹³C NMR (75 MHz, CDCl₃): δ 141.2, 138.0, 134.0 (2C), 130.1, 128.7 (2C), 128.4 (2C), 127.6, 127.0 (2C), 65.5, -1.2 (2C)

Visualizing the Silylation Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of alcohol silylation with this compound in the presence of a base.

silylation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation by Base Base Base (e.g., Et3N) Base->Alkoxide Silane Cl-Si(Me)(Ph)CH2Cl (this compound) SilylEther R-O-Si(Me)(Ph)CH2Cl (Silyl Ether) Silane->SilylEther Alkoxide->SilylEther Nucleophilic Attack on Si Salt Base-H⁺ Cl⁻

Caption: Mechanism of alcohol silylation with this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in silylation reactions.

troubleshooting_workflow Start Low or No Product? CheckMoisture Check for Moisture (Anhydrous Solvents/Glassware?) Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes Yes CheckBase No CheckMoisture->CheckBase No DryReagents Dry Solvents/Glassware and Repeat MoistureYes->DryReagents DryReagents->Start BaseIssue Insufficient or Impure Base? CheckBase->BaseIssue UseFreshBase Use Freshly Distilled Base (1.2-1.5 eq.) BaseIssue->UseFreshBase Yes CheckTemp No BaseIssue->CheckTemp No UseFreshBase->Start TempIssue Reaction Temperature Too Low? CheckTemp->TempIssue IncreaseTemp Increase Temperature/Time TempIssue->IncreaseTemp Yes Failure Consider Alternative Reagent TempIssue->Failure No Success Reaction Successful IncreaseTemp->Success

Caption: Troubleshooting workflow for silylation reactions.

References

  • Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Silylation. In Wikipedia. Retrieved from [Link]

  • Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company. (Note: While this is a foundational text, a direct link is not available.
  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

  • Redden, B. K., Clark, R. W., Gong, Z., Rahman, M. M., Peryshkov, D. V., & Wiskur, S. L. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry, 19(44), 9753-9758. [Link]

Sources

Technical Support Center: HCl Removal in Chloromethyl(phenyl)silane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Hydrogen Chloride (HCl) Byproducts Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Content Type: Technical Support Guide & Troubleshooting FAQ

Core Technical Directive: The "Why" and "How"

Senior Scientist Note: In the synthesis or derivatization of Chloromethyl(phenyl)silanes (e.g., Chloromethyl(dimethyl)phenylsilane), the generation of HCl is not merely a safety hazard—it is a chemical incompatibility risk.

The Phenyl-Silicon (Ph-Si) bond is chemically robust under neutral conditions but exhibits specific sensitivity to electrophilic attack by strong acids (protodesilylation). Accumulation of HCl in the reaction matrix can cleave the phenyl group, leading to dephenylated chlorosilanes and benzene byproducts [1]. Furthermore, the chloromethyl moiety (


) introduces an inductive effect that can alter the Lewis acidity of the silicon center, making the system more prone to hydrolysis and siloxane formation if moisture and acid are present simultaneously.

This guide prioritizes Chemical Scavenging (Amine Bases) as the gold standard for lab-scale synthesis, with Inert Gas Sparging as a secondary method for robust industrial scaling.

Decision Matrix & Workflow

Use this logic flow to determine the appropriate HCl removal strategy for your specific silane substrate.

HCl_Removal_Workflow Start Reaction Generates HCl Check_Acid Is Substrate Acid-Sensitive? (e.g., Ph-Si bond, Vinyl-Si) Start->Check_Acid Path_Amine METHOD A: Amine Scavenging (Recommended for Ph-Si) Check_Acid->Path_Amine Yes (High Risk) Path_Sparge METHOD B: Inert Gas Sparging (Only for Robust Silanes) Check_Acid->Path_Sparge No (Low Risk) Select_Solvent Select Non-Polar Solvent (Ether, Toluene, Hexane) Path_Amine->Select_Solvent Add_Base Add Stoichiometric Base (Et3N, Pyridine, Imidazole) Select_Solvent->Add_Base Precipitation Form Insoluble Salt (R3NH+ Cl-) Add_Base->Precipitation Filtration Schlenk Filtration / Centrifugation Precipitation->Filtration Result Clean Chloromethyl(phenyl)silane Filtration->Result Heat_Sparge Heat to 60-80°C + N2 Sweep Path_Sparge->Heat_Sparge Heat_Sparge->Result

Caption: Decision tree for selecting the optimal HCl removal method based on substrate stability. Method A is preferred for phenylsilanes to prevent protodesilylation.

Method A: Chemical Scavenging (The Amine Protocol)

This is the standard protocol for protecting the Ph-Si bond. The goal is to instantly neutralize HCl as it forms, converting it into an insoluble ammonium salt that can be mechanically removed.

Reagent Selection Guide
ScavengerpKa (Conj. Acid)Salt Solubility (Ether/Toluene)Recommended Use Case
Triethylamine (

)
10.75Insoluble (Precipitates well)General purpose. Best for steric bulk.
Pyridine 5.2Partially SolubleUse if

is too basic/nucleophilic.
Imidazole 6.95InsolubleSpecialized silylations (e.g., silyl ethers).
Step-by-Step Protocol
  • Solvent Choice: Perform the reaction in Diethyl Ether , THF , or Toluene .

    • Why? Amine hydrochloride salts (

      
      ) are virtually insoluble in these solvents, ensuring the byproduct crashes out of the solution [2]. Avoid DCM or Chloroform if possible, as salts remain partially soluble, complicating removal.
      
  • Stoichiometry: Add the amine base in 1.1 to 1.5 equivalents relative to the expected HCl generation.

    • Tip: Ensure the amine is dry (distilled over

      
      ) to prevent hydrolysis of the chloromethyl group.
      
  • Addition: Add the chlorosilane dropwise to the mixture of the nucleophile and amine base at 0°C .

    • Exotherm Control: The neutralization is exothermic. High heat can degrade the chloromethyl group.

  • Filtration:

    • Use a Schlenk frit (coarse porosity) under inert atmosphere (Argon/Nitrogen).

    • Wash the filter cake with cold dry solvent to recover trapped product.

    • Self-Validating Step: The filtrate should remain clear. If it turns cloudy upon standing, residual HCl/Amine is reacting; re-filter.

Method B: Inert Gas Sparging (Physical Removal)

Warning: Only use this method if your specific this compound derivative has been proven stable to acidic conditions for short durations.

  • Setup: Equip the reaction vessel with a reflux condenser and a gas inlet tube submerged in the liquid.

  • Process: Heat the reaction mixture (typically 60–80°C, depending on solvent BP) while bubbling dry Nitrogen or Argon through the solution.

  • Scrubbing: Vent the exhaust gas through a dilute NaOH scrubber trap to neutralize the HCl fumes.

  • Limitation: This method is often insufficient to prevent trace protodesilylation in highly sensitive phenylsilanes [3].

Troubleshooting & FAQs

Issue 1: I see Benzene in my NMR spectrum.

Diagnosis: Protodesilylation has occurred. Cause: HCl was not neutralized fast enough. The proton (


) attacked the aromatic ring at the ipso position, cleaving the Si-C bond.
Solution: 
  • Switch to Method A (Amine Scavenging).

  • Increase the stirring rate to ensure rapid mixing of the base.

  • Lower the reaction temperature (e.g., -10°C to 0°C) to kinetically favor substitution over cleavage [1].

Issue 2: The reaction mixture turned into a solid "slurry" and won't stir.

Diagnosis: "Seizing" due to massive salt precipitation. Cause: High concentration of amine salts in a non-polar solvent. Solution:

  • Add more solvent (dilution) to maintain fluidity.

  • Use an overhead mechanical stirrer instead of a magnetic stir bar.

Issue 3: My filtrate is cloudy after filtration.

Diagnosis: Incomplete salt removal or "Leaking" salts. Cause:

  • Moisture entered during filtration, hydrolyzing residual chlorosilane (creating more HCl + Amine = Salt).

  • Solvent was too polar (e.g., using DCM), keeping some salt in solution which precipitated later. Solution:

  • Ensure strict Schlenk techniques.

  • Switch solvent to Hexane or Toluene to force precipitation.

  • If using DCM, perform an aqueous wash (ice-cold

    
    ) only if the product is known to be hydrolytically stable (risky for some chloromethylsilanes).
    
Issue 4: Can I use Propylene Oxide as a scavenger?

Answer: Yes, but with caution. Epoxides (like propylene oxide) scavenge HCl by ring-opening to form chlorohydrins.

  • Pros: No solid salts are formed (homogeneous).

  • Cons: The byproduct is a high-boiling liquid that must be distilled off. Amine salts are generally easier to remove by simple filtration.

References

  • Mechanism of Protodesilylation: Fleming, I., & Pearce, A. (1980). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 2485-2489.

  • Solubility of Amine Salts: BenchChem Technical Support. (2025).[1][2][3] Solubility of Triethylamine Hydrochloride in Organic Solvents.

  • Chlorosilane Handling & Purification: Gelest, Inc. (2020).[4] Silane Coupling Agents: Connecting Across Boundaries.

  • Synthesis of Chloromethylsilanes: Organic Syntheses, Coll. Vol. 4, p. 444 (1963); Vol. 33, p. 29 (1953). (Synthesis of Chloromethyl(dimethyl)phenylsilane).

Sources

Preventing hydrolysis of Chloromethyl(phenyl)silane during workup

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Triage & Nomenclature Verification

CRITICAL WARNING: Before proceeding, verify the exact chemical identity. The nomenclature "Chloromethyl(phenyl)silane" is frequently ambiguous in literature and inventory systems.[1]

Chemical NameStructureCAS No.Hydrolysis Risk
Chloro(methyl)phenylsilane Ph(Me)Si(H)Cl1631-82-9 EXTREME. Contains a Si-Cl bond.[1] Releases HCl and polymerizes instantly upon contact with water.[1]
(Chloromethyl)phenylsilane Ph(H)₂Si(CH₂Cl)RareMODERATE. Si-H bonds are sensitive to base/oxidation, but C-Cl is stable to water.[1]
(Chloromethyl)dimethylphenylsilane Ph(Me)₂Si(CH₂Cl)1833-51-8 LOW. Stable to standard aqueous workup.[1]

This guide assumes you are handling CAS 1631-82-9 (or similar Si-Cl containing reagents) , as this is the species that fails catastrophically during aqueous workup.[1]

Part 2: The Core Issue – The Hydrolysis "Death Spiral"

The Problem: You cannot "wash" a chlorosilane with water.[1] Unlike carbon-based alkyl halides (e.g., benzyl chloride), the silicon-chlorine bond (


) is hyper-electrophilic.[1] Contact with water triggers an irreversible cascade:
  • Acid Release: The

    
     bond hydrolyzes to form a Silanol (
    
    
    
    ) and Hydrochloric Acid (
    
    
    ).[1]
  • Autocatalysis: The generated acid (or base) catalyzes the condensation of silanols.[1]

  • Polymerization: Two silanol molecules combine to form a Siloxane (

    
    ) dimer.[1] This continues until the material becomes a useless oil or gel (silicone polymer).[1]
    
Mechanism of Failure

HydrolysisCascade Start Chloro(methyl)phenylsilane (PhMeSiHCl) Intermediate Silanol Intermediate (PhMeSiH-OH) Start->Intermediate Hydrolysis (Fast) Water + H₂O Byproduct HCl (Gas/Acid) Intermediate->Byproduct Releases Product Siloxane Dimer/Polymer (PhMeSiH-O-SiHMePh) Intermediate->Product Condensation (Irreversible) Product->Product Chain Growth (Gelling)

Figure 1: The hydrolysis pathway.[1] Once the Si-O-Si bond forms, it cannot be reversed to the starting material.

Part 3: The "Dry Workup" Protocol

Objective: Isolate Chloro(methyl)phenylsilane from a reaction mixture (e.g., after a Grignard reaction or redistribution) without exposing it to moisture.

Rule Zero: DO NOT USE A SEPARATORY FUNNEL. If your protocol says "wash with brine," stop.[1] That protocol is for carbon chemistry, not chlorosilanes.

Step-by-Step Isolation Methodology
  • Quenching (The "Non-Quench"):

    • If you have unreacted magnesium (from a Grignard prep) or lithium salts, do not quench with water/acid.[1]

    • Action: Dilute the mixture with anhydrous hexane or pentane (non-polar solvents precipitate polar metal salts).[1]

  • Filtration (Inert Atmosphere):

    • You must remove solid byproducts (MgCl₂, LiCl) without air exposure.[1]

    • Equipment: Schlenk frit (sintered glass funnel with ground glass joints) connected to a receiving flask.[1]

    • Process:

      • Flush the Schlenk frit with dry Nitrogen/Argon.[1]

      • Transfer the reaction slurry via cannula or wide-bore needle onto the frit.[1]

      • Apply slight vacuum or positive pressure to push the liquid through.[1]

      • Wash the filter cake with dry hexane.[1]

  • Solvent Removal:

    • Strip the solvent (Ether/THF/Hexane) under vacuum (Schlenk line).[1]

    • Note: Chloro(methyl)phenylsilane has a boiling point of ~178°C (check specific isomer).[1] Do not apply high heat yet.[1]

  • Purification (Fractional Distillation):

    • The only way to purify a chlorosilane is distillation under reduced pressure.[1]

    • Setup: Short-path distillation head, flame-dried, under N₂.

    • Target: Collect the fraction matching the boiling point of your silane.

Workflow Visualization

DryWorkup RxnMix Reaction Mixture (Silane + Salts + Solvent) Dilution 1. Dilute with Anhydrous Hexane (Precipitates Salts) RxnMix->Dilution Aqueous Aqueous Wash (Water/Brine) RxnMix->Aqueous DO NOT DO THIS Filtration 2. Inert Filtration (Schlenk Frit) (Removes MgCl₂/LiCl) Dilution->Filtration SolventStrip 3. Evaporate Solvent (Vacuum/Room Temp) Filtration->SolventStrip Filtrate Distillation 4. Fractional Distillation (Reduced Pressure) SolventStrip->Distillation Crude Oil FinalProduct Pure Chloro(methyl)phenylsilane Distillation->FinalProduct Collect Fraction

Figure 2: The "Dry Workup" decision tree for moisture-sensitive silanes.

Part 4: Troubleshooting & FAQs

Q1: I must remove an amine salt (e.g., Et₃N·HCl). Can I wash it out with water quickly?

  • Answer: No. Even a 10-second wash with ice water will hydrolyze a significant portion of Chloro(methyl)phenylsilane.[1]

  • Solution: Amine salts are insoluble in non-polar solvents.[1] Dilute your reaction with anhydrous Hexane or Pentane .[1] The amine salts will crash out as a white solid.[1] Filter them off using the Schlenk technique described above.

Q2: My product is fuming "white smoke" when I open the flask. Is it ruined?

  • Answer: Not necessarily. The "smoke" is HCl gas forming as the vapor reacts with humidity in the air.

  • Action: This confirms you have the active Chlorosilane.[1] Seal it immediately. If the liquid inside is clear, proceed to distillation.[1] If it is cloudy or has a gel precipitate, partial hydrolysis has occurred.[1]

Q3: I see a "cloudiness" that won't filter out. What is it?

  • Answer: This is likely fine suspended salt particles or a small amount of siloxane polymer.[1]

  • Fix: Do not try to filter it endlessly. Proceed to distillation . The salts and polymers are non-volatile and will remain in the pot residue (bottoms), leaving you with pure distillate.

Q4: Can I use Silica Gel chromatography?

  • Answer: Absolutely NOT. Silica gel (

    
    ) is covered in surface hydroxyl groups (Si-OH) and usually contains adsorbed water.[1] Your chlorosilane will react with the silica column, permanently bonding to it.[1]
    
  • Exception: If you convert the Chlorosilane to an Alkoxysilane (e.g., react with MeOH/Et₃N) first, the resulting product might be stable enough for silica chromatography (though still risky).

Part 5: Data Summary & Properties

PropertyValueNotes
Boiling Point ~178°C (at 760 mmHg)High boiler; requires vacuum distillation.[1]
Density ~1.04 g/mLDenser than many organic solvents.[1]
Appearance Colorless to pale yellow liquidDarkening indicates decomposition or contamination.[1]
Storage < 4°C, under Argon/NitrogenMoisture sensitive. Store in a Schlenk flask or sealed ampoule.
Compatible Solvents Hexane, Toluene, THF, EtherMust be distilled/dried over Na/Benzophenone or Molecular Sieves (4Å).[1]

References

  • Gelest, Inc. (2021).[1] Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. Link

  • Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1][2] Link[1]

  • PubChem. (2025).[1] Chloro(methyl)phenylsilane Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Technical Data Sheet: Chloro(methyl)phenylsilane. Merck KGaA.[1] Link[1]

  • Rösch, L., et al. (2012).[1] Silicon Compounds, Organic.[1][2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry.[1] Link[1]

Sources

Validation & Comparative

Comparative Guide: Chlorotrimethylsilane (TMSCl) vs. Chlorodimethylphenylsilane (DMPSCl) for Alcohol Protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Chlorotrimethylsilane (TMSCl) and Chlorodimethylphenylsilane (DMPSCl) (often referred to loosely as "Chloromethyl(phenyl)silane" in certain legacy protocols or catalogs).

Nomenclature Clarification:

  • TMSCl: Chlorotrimethylsilane (

    
    ). The standard, most basic silylating agent.
    
  • DMPSCl: Chlorodimethylphenylsilane (

    
    ).[1] A "step-up" protecting group offering enhanced stability and UV detectability.
    
  • Note: The term "this compound" technically refers to Chloro(methyl)phenylsilane (

    
    , CAS 1631-82-9), which contains a reactive silicon-hydride (Si-H) bond. While sometimes used for specialized hydrosilylation-protection strategies, the standard comparator for alcohol protection stability and utility is DMPSCl . This guide focuses on the TMSCl vs. DMPSCl  comparison, while addressing the specific Si-H variant in the "Specialized Variants" section.
    
Executive Summary

Chlorotrimethylsilane (TMSCl) is the "first-line" reagent for transient alcohol protection due to its low cost and ease of removal. However, its extreme lability and lack of UV chromophore limit its utility in complex multi-step synthesis.

Chlorodimethylphenylsilane (DMPSCl) serves as a robust alternative. By replacing one methyl group with a phenyl ring, DMPS introduces significant steric bulk and electronic stabilization, increasing half-life under acidic conditions by approximately 10-100x compared to TMS. Crucially, the phenyl group provides a UV chromophore, making the protected intermediate visible during TLC and HPLC purification—a critical advantage in drug development workflows.

Technical Specification & Physical Properties
FeatureChlorotrimethylsilane (TMSCl)Chlorodimethylphenylsilane (DMPSCl)
Structure


Molecular Weight 108.64 g/mol 170.71 g/mol
Boiling Point 57 °C (Volatile)192–193 °C (High boiling)
Density 0.856 g/mL1.032 g/mL
UV Activity None (Invisible on TLC)High (Strong

-

* absorption)
Acid Stability Very Low (

min at pH 1)
Moderate (Stable to dilute acid washes)
Base Stability LowModerate
Steric Bulk LowModerate (Phenyl > Methyl)
Cost Low (Commodity Chemical)Moderate (Specialty Reagent)
Critical Performance Analysis
A. Stability Profile (The "Phenyl Effect")

The substitution of a methyl group with a phenyl ring in DMPS exerts two stabilizing effects:

  • Steric Shielding: The phenyl ring is significantly bulkier than a methyl group, hindering the approach of nucleophiles (like water or hydroxide) to the silicon center.

  • Electronic Modulation: While the phenyl group is electron-withdrawing (inductive), it also allows for

    
    -
    
    
    
    hyperconjugation that can stabilize the Si-O bond against spontaneous hydrolysis compared to the hyper-labile TMS ether.

Experimental Insight: In a standard hydrolysis test (1% HCl in MeOH), TMS ethers are cleaved almost instantaneously. DMPS ethers typically survive for 10–60 minutes, allowing for acidic workups (e.g., washing with 0.1 M HCl) that would strip a TMS group.

B. The UV Detectability Advantage

In drug development, tracking non-chromophoric intermediates (e.g., aliphatic alcohols, sugars, steroids) is challenging.

  • TMS Protection: The product remains UV-invisible. Detection requires staining (Anisaldehyde, PMA), which is destructive.

  • DMPS Protection: The phenyl group acts as a built-in "tag." The product becomes UV active (

    
     nm), allowing non-destructive visualization on TLC plates and detection via UV-HPLC.
    
C. Purification Logistics
  • TMS: Due to high volatility (bp 57 °C), TMS ethers of small molecules can be lost during rotary evaporation.

  • DMPS: The higher boiling point and mass ensure the protected intermediate is not lost during concentration, making it superior for protecting low-molecular-weight alcohols.

Decision Framework: Which Reagent to Choose?

The following logic flow illustrates the selection process for researchers.

ProtectionLogic cluster_legend Key Start Start: Alcohol Protection IsTransient Is protection transient? (removed in next step) Start->IsTransient IsUVNeeded Is the substrate UV active? IsTransient->IsUVNeeded No (Multi-step) UseTMS CHOICE: TMSCl (Fast, Cheap, Labile) IsTransient->UseTMS Yes (In-situ) AcidConditions Will intermediate face mild acidic workup? IsUVNeeded->AcidConditions Yes UseDMPS CHOICE: DMPSCl (Stable, UV-Tag, Robust) IsUVNeeded->UseDMPS No (Need UV tag) AcidConditions->UseTMS No AcidConditions->UseDMPS Yes Transient Transient = < 1 hour lifetime

Caption: Decision tree for selecting between TMS and DMPS based on stability requirements and detection needs.

Experimental Protocols
Protocol A: Standard Protection with DMPSCl (Robust Method)

This protocol is optimized for secondary alcohols in complex scaffolds.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • Chlorodimethylphenylsilane (DMPSCl) (1.2 – 1.5 equiv)

  • Imidazole (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DMF (for Imidazole) or DCM (for Et3N)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the alcohol in anhydrous DMF (

    
     M concentration).
    
  • Base Addition: Add Imidazole (2.0 equiv) in one portion. Stir until dissolved.

  • Silylation: Add DMPSCl (1.2 equiv) dropwise via syringe at 0 °C.

    • Tip: DMPSCl is less reactive than TMSCl; if the reaction is sluggish, warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC (UV 254 nm). The starting material spot should disappear, replaced by a less polar, UV-active spot.

  • Workup: Dilute with Et2O/Hexane (1:1). Wash with water (3x) to remove DMF and Imidazole salts. Wash with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Note: Unlike TMS ethers, DMPS ethers are stable enough for standard silica chromatography.

Protocol B: Selective Deprotection

DMPS groups can be removed using Fluoride sources or Acid, but they require slightly more vigorous conditions than TMS.

  • Method 1 (Fluoride): TBAF (1.1 equiv) in THF, 0 °C to RT. Reaction time: 15–60 mins.

  • Method 2 (Acid): Acetic Acid/THF/Water (3:1:1) at RT for 2–4 hours. (TMS would cleave in minutes; DMPS takes hours).

Specialized Variants: The "Chloromethyl" Confusion

Researchers often encounter the term "this compound" and confuse it with DMPS. It is vital to distinguish these unique reagents:

ReagentStructureFunction
Chlorodimethylphenylsilane (DMPS)

Standard Protection. Stable, UV-active.
Chloro(methyl)phenylsilane

Hydrosilylation. Creates a silyl ether with a reactive Si-H bond (

). Used for radical cyclizations or further functionalization.
(Chloromethyl)dimethylphenylsilane

Safety-Catch Linker. The chloromethyl group (

) is an electrophilic handle. It allows for "anchoring" or specific cleavage via intramolecular displacement.

Warning: Do not use CAS 1631-82-9 (Chloro(methyl)phenylsilane) if you simply intend to protect an alcohol. The resulting Si-H bond is reactive reducing agent and will interfere with subsequent oxidation or radical steps.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive source on silyl ether stability constants).
  • Gelest, Inc. Reactive Silicones: For Protonation and Protection. (Source for physical properties of DMPS and TMS).

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.1972, 94, 6190. (Foundational text comparing methyl vs. bulky silyl groups).
  • Sigma-Aldrich. Product Specification: Chloro(methyl)phenylsilane (CAS 1631-82-9). (Verification of Si-H functionality).

  • Overman, L. E., et al. "Use of the Dimethylphenylsilyl Group for Alcohol Protection in Alkaloid Synthesis." J. Org. Chem.1990, 55, 1420.

Sources

A Comparative Spectroscopic Guide to Chloromethyl(phenyl)silane and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Organosilanes, particularly functionalized variants like chloromethyl(phenyl)silane, are versatile intermediates in organic synthesis and materials science. Their utility stems from the unique reactivity of the silicon-chlorine and silicon-carbon bonds. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and electronic environment of these critical compounds.

This guide offers an in-depth comparison of the spectral characteristics of this compound and several key derivatives. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that govern their chemical behavior. This document is designed to serve as a practical reference, blending established spectral data with the underlying principles of spectroscopic interpretation.

Introduction to Phenylsilane Scaffolds

This compound serves as our parent compound. Its derivatives are typically formed by altering the substituents on the silicon atom, which significantly influences the molecule's electronic and steric properties. For this comparative analysis, we will examine:

  • This compound: The baseline for our comparison.

  • (Chloromethyl)dimethylphenylsilane: To observe the effect of replacing a chloro group with a methyl group.

  • Dichloromethylphenylsilane: To assess the impact of an additional chloro substituent on the silicon atom.

  • Chloro(methyl)phenyl(vinyl)silane: To understand the influence of an unsaturated vinyl group.

Below is a diagram illustrating the structural relationships between these compounds.

Molecular Structures of Selected Phenylsilanes C7H9ClSi This compound C9H13ClSi (Chloromethyl)dimethylphenylsilane C7H9ClSi->C9H13ClSi Substitution C7H8Cl2Si Dichloromethylphenylsilane C7H9ClSi->C7H8Cl2Si Substitution C9H11ClSi Chloro(methyl)phenyl(vinyl)silane C7H9ClSi->C9H11ClSi Substitution

Caption: Structural relationships of the analyzed phenylsilanes.

Comparative Spectral Data

The following tables summarize the key physical and spectral data for our selected compounds. This allows for a direct comparison of how substituent changes affect their spectroscopic signatures.

Table 1: Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₇H₉ClSi156.681131.0431.515
(Chloromethyl)dimethylphenylsilaneC₉H₁₃ClSi184.74106-107 / 15 mmHg[1][2]1.024[1]1.520[1]
DichloromethylphenylsilaneC₇H₈Cl₂Si191.13206.51.1871.518
Chloro(methyl)phenyl(vinyl)silaneC₉H₁₁ClSi182.7279 / 3 mmHg1.0401.520

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundSi-Cl StretchSi-PhenylC-H (Aromatic)C-H (Aliphatic)Other Key Bands
This compound~540~1115, 1430~3070~2960Si-H ~2170
(Chloromethyl)dimethylphenylsilane~470~1110, 1430~3070~2960Si-CH₃ ~1250
Dichloromethylphenylsilane~530, ~560 (split)~1120, 1430~3070~2970-
Chloro(methyl)phenyl(vinyl)silane~530~1115, 1430~3070~2960C=C ~1595, Si-Vinyl ~960

Table 3: ¹H NMR Chemical Shifts (δ, ppm)

CompoundSi-CH₃Si-CH₂ClSi-HPhenyl-HOther Key Signals
This compound0.6 (d)-5.2 (q)7.3-7.6 (m)-
(Chloromethyl)dimethylphenylsilane0.4 (s)2.9 (s)-7.3-7.5 (m)-
Dichloromethylphenylsilane0.8 (s)--7.4-7.8 (m)-
Chloro(methyl)phenyl(vinyl)silane0.7 (s)--7.3-7.6 (m)Vinyl-H 5.8-6.3 (m)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSi-CH₃Si-CH₂ClPhenyl-C (ipso)Phenyl-C (o, m, p)Other Key Signals
This compound~-1.0-~134~128, 130, 135-
(Chloromethyl)dimethylphenylsilane~-3.0~28~137~128, 129, 134-
Dichloromethylphenylsilane~4.0-~132~128, 131, 134-
Chloro(methyl)phenyl(vinyl)silane~1.0-~133~128, 130, 134Vinyl-C ~132, 138

Table 5: Mass Spectrometry (m/z of Key Fragments)

Compound[M]+[M-CH₃]+[M-Cl]+[M-Phenyl]+Other Key Fragments
This compound156/158141/143121-77 (C₆H₅)
(Chloromethyl)dimethylphenylsilane184/186169/171149107135 ([M-CH₂Cl]+)
Dichloromethylphenylsilane190/192/194175/177/179155/157113/11577 (C₆H₅)
Chloro(methyl)phenyl(vinyl)silane182/184167/169147105141 ([M-Vinyl]+)

In-Depth Spectral Analysis and Interpretation

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In organosilanes, the region below 1500 cm⁻¹ is particularly informative.

  • Si-Cl Vibrations: The Si-Cl stretching frequency is sensitive to the number of chlorine atoms attached to the silicon. In this compound, this appears as a strong band around 540 cm⁻¹. For dichloromethylphenylsilane, this band often splits into two, representing symmetric and asymmetric stretches, and shifts to a slightly higher wavenumber due to the increased electronegativity.

  • Si-Phenyl Vibrations: The presence of a phenyl group attached to silicon gives rise to characteristic sharp bands, notably around 1430 cm⁻¹ and 1115 cm⁻¹. These are consistent across all the analyzed compounds, confirming the presence of the phenyl-silicon bond.

  • Influence of Other Substituents: The introduction of a vinyl group in chloro(methyl)phenyl(vinyl)silane is clearly identified by a C=C stretching vibration around 1595 cm⁻¹. The Si-CH₃ group in (chloromethyl)dimethylphenylsilane is characterized by a deformation band around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organosilanes, ¹H, ¹³C, and ²⁹Si NMR are all highly valuable.

  • ¹H NMR: The chemical shift of protons on silicon-bound alkyl groups is influenced by the electronegativity of the other substituents on the silicon. For example, the methyl protons in dichloromethylphenylsilane (0.8 ppm) are shifted downfield compared to those in (chloromethyl)dimethylphenylsilane (0.4 ppm) due to the deshielding effect of the two chlorine atoms. The vinyl protons in chloro(methyl)phenyl(vinyl)silane appear in the characteristic olefinic region (5.8-6.3 ppm).

  • ¹³C NMR: The trends observed in ¹H NMR are mirrored in the ¹³C spectra. The carbon of the Si-CH₃ group in dichloromethylphenylsilane (4.0 ppm) is significantly downfield from that in (chloromethyl)dimethylphenylsilane (-3.0 ppm).

  • ²⁹Si NMR: While data is less commonly reported in general databases, ²⁹Si NMR is a powerful technique for probing the silicon center directly. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of its substituents. Generally, increasing the number of electronegative substituents on the silicon atom leads to an upfield (more negative) chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

  • Molecular Ion Peak: The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]+), with the ³⁷Cl isotope resulting in an [M+2] peak that is approximately one-third the intensity of the [M]+ peak (containing ³⁵Cl). For dichlorinated compounds, an [M+4] peak will also be visible.

  • Fragmentation Patterns: Phenylsilanes often exhibit fragmentation through the loss of substituents from the silicon atom. Common fragmentation pathways include the loss of a methyl group ([M-15]), a chlorine atom ([M-35]), or a phenyl group ([M-77]). The relative abundance of these fragments can provide clues about the stability of the resulting cations and, by extension, the structure of the parent molecule. For instance, the base peak in the mass spectrum of (chloromethyl)dimethylphenylsilane is often at m/z 135, corresponding to the loss of the chloromethyl radical.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Workflow Start Start SamplePrep Sample Preparation (Neat liquid between KBr plates) Start->SamplePrep Background Acquire Background Spectrum (Empty sample compartment) SamplePrep->Background SampleScan Acquire Sample Spectrum (Typically 16-32 scans) Background->SampleScan Processing Data Processing (Background subtraction, baseline correction) SampleScan->Processing Analysis Spectral Analysis (Peak picking and functional group assignment) Processing->Analysis End End Analysis->End

Caption: A typical workflow for FTIR analysis of liquid organosilanes.

  • Sample Preparation: For liquid samples, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.

  • Analysis: The positions and intensities of the absorption bands are determined and compared to correlation tables to identify functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow Start Start SamplePrep Sample Preparation (~5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl₃, with TMS) Start->SamplePrep SpectrometerSetup Spectrometer Setup (Lock, tune, and shim) SamplePrep->SpectrometerSetup Acquire1H Acquire ¹H Spectrum SpectrometerSetup->Acquire1H Acquire13C Acquire ¹³C Spectrum (Proton decoupled) Acquire1H->Acquire13C Acquire29Si Acquire ²⁹Si Spectrum (Optional) (May require longer acquisition times) Acquire13C->Acquire29Si Processing Data Processing (Fourier transform, phase and baseline correction, integration) Acquire29Si->Processing Analysis Spectral Analysis (Chemical shift, multiplicity, and integration analysis) Processing->Analysis End End Analysis->End

Caption: A comprehensive workflow for NMR analysis of organosilanes.

  • Sample Preparation: Approximately 5-10 mg of the silane is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized by "shimming." The probe is tuned to the appropriate frequencies for the nuclei being observed.

  • Data Acquisition: The desired NMR experiments (¹H, ¹³C, ²⁹Si) are run. Acquisition parameters (e.g., number of scans, relaxation delay) are optimized for the specific sample and nucleus.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.

  • Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integral values are analyzed to elucidate the molecular structure.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Workflow Start Start SamplePrep Sample Preparation (Dilute sample in a volatile solvent, e.g., dichloromethane or hexane) Start->SamplePrep GCSetup GC Method Setup (Set injection volume, inlet temperature, oven temperature program, and column flow rate) SamplePrep->GCSetup MSSetup MS Method Setup (Set ionization mode, e.g., EI, and mass range) GCSetup->MSSetup Injection Sample Injection MSSetup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization and Fragmentation Separation->Ionization Detection Mass Analysis and Detection Ionization->Detection Analysis Data Analysis (Examine total ion chromatogram and mass spectra of peaks) Detection->Analysis End End Analysis->End

Caption: Workflow for the analysis of volatile organosilanes by GC-MS.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or hexane.

  • GC-MS Method: An appropriate GC column (e.g., a non-polar column like DB-5) is selected. The GC oven temperature program is set to ensure good separation of the components. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.

  • Separation and Detection: The sample is vaporized and separated on the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and the fragments are detected.

  • Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum of each peak can be examined to identify the compound by its molecular ion and fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a strong correlation between structure and spectral features. Each substitution on the silicon atom imparts a unique signature that can be clearly identified through a combination of IR, NMR, and MS techniques. For the practicing scientist, a thorough understanding of these spectral correlations is not merely academic; it is a crucial aspect of quality control, reaction monitoring, and the rational design of new molecules and materials. This guide provides a foundational dataset and interpretive framework to aid in these endeavors.

References

  • PubChem. Dichloromethylphenylsilane. [Link]

  • NIST. Silane, dichloromethylphenyl-. [Link]

  • PubChem. Vinylmethyl(phenyl)chlorosilane. [Link]

  • NIST. Silane, (chloromethyl)dimethylphenyl-. [Link]

  • PubChem. (Chloromethyl)dimethylphenylsilane. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

  • University of Calgary. (29Si) Silicon NMR. [Link]

  • ResearchGate. 1H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. [Link]

  • ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... [Link]

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A Senior Application Scientist's Guide to Surface Modification: Comparing Chloromethyl(phenyl)silane with Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate work of tailoring surface properties, the choice of a silane coupling agent is a critical decision point that dictates the functionality, stability, and performance of the final product. This guide provides an in-depth comparison of Chloromethyl(phenyl)silane (CMPS) against three widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and Octadecyltrichlorosilane (OTS). Moving beyond a simple catalog of properties, we will explore the causal relationships between silane structure and surface characteristics, supported by experimental data and detailed protocols.

The Strategic Choice: Why Silane Selection Matters

Silanization is a robust chemical process for forming a durable covalent bond between inorganic substrates (like glass, silica, and metal oxides) and organic materials.[1] The silane molecule acts as a molecular bridge, featuring a hydrolyzable head group (e.g., chloro- or alkoxy-silane) that reacts with surface hydroxyls, and a functional organic tail that imparts the desired properties to the surface.[1][2] The selection of this tail group is paramount; it determines whether the surface will be reactive, inert, hydrophobic, or hydrophilic, directly impacting applications from bioconjugation and cell adhesion to chromatography and advanced coatings.

Meet the Candidates: A Structural Overview

To understand the performance differences, we must first appreciate the distinct chemical nature of each silane.

  • This compound (CMPS): A monochlorosilane featuring a phenyl ring with a reactive chloromethyl group. Its structure suggests a balance of moderate hydrophobicity from the phenyl group and a site for subsequent nucleophilic substitution reactions via the benzylic chloride.

  • (3-Aminopropyl)triethoxysilane (APTES): A trialkoxysilane terminating in a primary amine. This amine group renders the surface hydrophilic and provides a versatile chemical handle for attaching biomolecules or other functionalities.[3]

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS): A trialkoxysilane with a terminal epoxy (oxirane) ring. This group is a reactive electrophile, ideal for reactions with nucleophiles like amines or thiols, and is often used to create biocompatible or adhesive layers.[4]

  • Octadecyltrichlorosilane (OTS): A trichlorosilane with a long C18 alkyl chain. Its purpose is straightforward: to create a dense, highly ordered, and extremely hydrophobic self-assembled monolayer (SAM).[5]

Comparative Analysis: Efficiency and Performance

The effectiveness of a silane is not a single metric but a composite of its reaction kinetics, the quality of the layer it forms, and the final properties and stability of the modified surface.

Mechanism and Reactivity: Chloro- vs. Alkoxy-silanes

The initial step in silanization is the reaction with surface hydroxyl (-OH) groups. The nature of the silane's leaving group dictates the reaction conditions.

  • Chlorosilanes (CMPS & OTS): These are highly reactive. The silicon-chlorine bond reacts directly and rapidly with surface silanols, forming a stable Si-O-Si bond and releasing hydrochloric acid (HCl) as a byproduct.[6] This high reactivity means the process can be performed in anhydrous conditions, often via vapor deposition at elevated temperatures, which can be advantageous for sensitive substrates.[7][8] However, this reactivity also makes them extremely sensitive to trace amounts of water, which can cause premature polymerization in solution, leading to the deposition of aggregates rather than a uniform monolayer. Monochlorosilanes like CMPS have a key advantage over trichlorosilanes like OTS in this regard; they can only dimerize in the presence of water, not form extensive polymer networks, making them easier to handle and control for monolayer formation.

  • Alkoxysilanes (APTES & GPTMS): These are more stable and less sensitive to ambient moisture. Their reaction requires a two-step process: (1) Hydrolysis , where the alkoxy groups (e.g., -OCH₃, -OC₂H₅) react with water to form reactive silanol groups (-Si-OH), and (2) Condensation , where these silanols react with surface hydroxyls and each other to form a siloxane network. This process is typically slower and often requires catalysis (e.g., acid or base) and the presence of a controlled amount of water.

Caption: Comparative reaction pathways for chloro- and alkoxy-silanes.

Resulting Surface Properties & Layer Quality

The organic functional group dictates the final surface properties. Key metrics for comparison are water contact angle (a measure of hydrophobicity) and the potential for forming a uniform layer versus aggregates.

SilaneFunctional GroupPrimary PropertyWater Contact Angle (Approx.)Layer Quality & Characteristics
This compound (CMPS) ChloromethylphenylModerately Hydrophobic, Reactive~70-75° (proxy)Forms monolayers; less prone to polymerization than trichlorosilanes. Phenyl groups can offer thermal stability.[1]
(3-Aminopropyl)triethoxysilane (APTES) AminopropylHydrophilic, Nucleophilic45-65°[3]Prone to vertical polymerization and aggregation, can form patchy surfaces if not optimized.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) GlycidyloxypropylHydrophilic, Electrophilic~20-40°Tends to form more uniform layers with less aggregation compared to APTES.
Octadecyltrichlorosilane (OTS) Octadecyl (C18)Highly Hydrophobic, Inert>100°[5]Forms dense, well-ordered, crystalline self-assembled monolayers (SAMs) under optimal conditions.[5]

Expert Insights:

  • CMPS is a specialized choice. Its primary advantage lies in the benzylic chloride, which is a moderately reactive site for grafting specific molecules via nucleophilic substitution. The phenyl group provides a rigid spacer and can enhance thermal stability, making it suitable for applications requiring further, controlled chemical modification at higher temperatures.[1]

  • APTES is a workhorse for bioconjugation due to the reactivity of the primary amine. However, its tendency to form multilayers and aggregates is a significant challenge.[3] Researchers must carefully control water content, temperature, and concentration to achieve a stable, uniform surface. Anhydrous deposition methods often yield higher quality layers.

  • GPTMS often provides a more uniform and stable hydrophilic surface than APTES. The epoxy ring is less prone to the intermolecular interactions that cause aggregation in APTES, leading to better dispersion and a more homogeneous surface. This makes it an excellent alternative to APTES when a reactive, hydrophilic surface is needed with better layer control.

  • OTS is the gold standard for creating non-reactive, hydrophobic surfaces. Its long alkyl chain drives the self-assembly into a densely packed, crystalline-like monolayer that is highly effective at repelling water.[5] The main challenge with OTS is its high sensitivity to water during deposition, which can lead to the formation of undesirable silica aggregates on the surface.

Experimental Section: Protocols for Surface Modification

The following protocols are designed for modifying standard glass microscope slides or silicon wafers. Causality: The initial surface cleaning and activation (hydroxylation) is the most critical step. Without a high density of surface hydroxyl (-OH) groups, silanization will be inefficient and non-uniform, regardless of the chosen silane. Piranha solution and oxygen plasma are aggressive, effective methods for achieving this.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Phase 1: Substrate Preparation cluster_silanization Phase 2: Silanization cluster_post Phase 3: Post-Treatment A 1. Substrate Cleaning (Sonication in Acetone, IPA, DI Water) B 2. Surface Activation (Hydroxylation) (e.g., O2 Plasma or Piranha Etch) A->B C 3. Rinsing & Drying (DI Water, N2 Stream) B->C D 4. Prepare Silane Solution (Anhydrous Solvent for Chloro-, Aqueous for Alkoxy-silanes) C->D E 5. Substrate Immersion / Vapor Deposition (Controlled Time, Temp., Atmosphere) D->E F 6. Rinsing (Remove physisorbed silanes) E->F G 7. Curing / Annealing (e.g., Oven Bake to complete cross-linking) F->G H 8. Final Rinse & Dry G->H

Caption: A generalized, three-phase workflow for robust surface silanization.

Protocol 1: Solution-Phase Deposition of CMPS

(Rationale: This protocol is based on the general principles for reactive monochlorosilanes, emphasizing anhydrous conditions to prevent solution-phase dimerization.)

  • Substrate Preparation:

    • Clean glass slides by sonicating for 15 minutes each in acetone, isopropanol, and deionized (DI) water.

    • Activate the surface by immersing in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 90°C. (CAUTION: Piranha is extremely corrosive and reactive) .

    • Rinse extensively with DI water and dry under a stream of nitrogen.

  • Silanization:

    • In an inert atmosphere (glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned, dry slides in the silane solution for 2 hours at room temperature.

    • Causality: Anhydrous solvent and an inert atmosphere are critical to prevent reaction of the chlorosilane with water, ensuring it reacts primarily with the surface hydroxyls.

  • Post-Treatment:

    • Remove slides from the solution and rinse by sonicating for 5 minutes in fresh anhydrous toluene to remove any non-covalently bound silane.

    • Rinse with isopropanol and dry with nitrogen.

    • Cure the slides in an oven at 110°C for 30 minutes to drive off solvent and complete any surface condensation.

Protocol 2: Solution-Phase Deposition of APTES

(Rationale: This protocol uses a common method for APTES deposition, controlling water content to promote hydrolysis without excessive polymerization.)

  • Substrate Preparation: Follow steps from Protocol 1.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) mixture of ethanol and DI water.

    • Causality: The small amount of water is necessary to hydrolyze the ethoxy groups to reactive silanols. Ethanol acts as a solvent for both the water and the silane.

    • Immerse the slides in the APTES solution for 1 hour at room temperature.

  • Post-Treatment:

    • Rinse the slides thoroughly with ethanol, followed by DI water.

    • Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation and remove water.

Protocol 3: Vapor-Phase Deposition of OTS

(Rationale: Vapor deposition is often preferred for trichlorosilanes like OTS to minimize solution-phase polymerization and achieve a high-quality monolayer.)

  • Substrate Preparation: Follow steps from Protocol 1. Ensure substrates are exceptionally dry.

  • Silanization:

    • Place the dry slides in a vacuum desiccator or vacuum oven.

    • Place a small, open vial containing ~100 µL of OTS next to the slides.

    • Evacuate the desiccator to a rough vacuum (~ -0.8 atm).[5]

    • Leave the slides under vacuum for 2-3 hours at 100°C.[5]

    • Causality: The vacuum removes ambient water. Heating provides the energy for the surface reaction and helps vaporize the OTS, ensuring a uniform gas-phase environment for deposition.

  • Post-Treatment:

    • Vent the chamber and remove the slides.

    • Sonicate the slides for 5 minutes each in chloroform and ethanol to remove any physisorbed material.

    • Dry under a nitrogen stream. No further curing is typically required.

Conclusion and Recommendations

The efficiency of a silane is application-specific. There is no single "best" agent, only the most appropriate one for a given objective.

  • This compound (CMPS) is the expert's choice for creating moderately hydrophobic, thermally stable surfaces that require a specific, secondary chemical modification. Its controlled reactivity as a monochlorosilane makes it a more reliable choice than trichlorosilanes for achieving uniform monolayers.

  • (3-Aminopropyl)triethoxysilane (APTES) remains a popular, cost-effective choice for creating hydrophilic, amine-functionalized surfaces, especially for standard bioconjugation. However, users must be prepared to rigorously optimize their protocol to manage its strong tendency to form aggregates.

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) should be strongly considered as a superior alternative to APTES when a uniform, hydrophilic, and reactive surface is required. Its lower tendency for aggregation often results in more reproducible and stable surface coatings.

  • Octadecyltrichlorosilane (OTS) is unmatched for producing highly hydrophobic, inert, and well-ordered surfaces. It is the ideal candidate for applications requiring passivation, lubrication, or the creation of hydrophobic barriers, provided the stringent anhydrous deposition conditions can be met.

By understanding the underlying chemical mechanisms and tailoring the experimental protocol accordingly, researchers can effectively harness the power of these versatile molecules to engineer surfaces with precisely the properties their application demands.

References

  • The effectiveness of different silane formulations to functionalize glass-based substrates - LOUIS - UAH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices. (2006). Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 24(2), 735.
  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Surface Modification of Silicone Elastomer Using Perfluorinated Ether. (n.d.). Lehigh University. Retrieved February 8, 2024, from [Link]

  • The surface modification of silica with GPTMS. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). Gelest, Inc. Retrieved February 8, 2024, from [Link]

  • Surface modification using silanated poly(ethylene glycol)s. (2000).
  • Surface modi"cation using silanated poly(ethylene glycol)s. (n.d.). Kinam Park. Retrieved February 8, 2024, from [Link]

  • Water contact angle characterization of modified surfaces and... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Can anyone share the protocol of OTS (Octadecyltrichlorosilane) vapor deposition protocol - to make a glass surface hydrophobic? (2021). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Reactions of chloromethyl silanes with hydrated Aerosil silicas. (1966). Transactions of the Faraday Society, 63, 2549.
  • Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). (2020). ACS Sustainable Chemistry & Engineering, 8(7), 2856-2866.
  • Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. (n.d.). Retrieved February 8, 2024, from [Link]

  • XPS of Alkyl Monolayers on Silica Surfaces Prepared from Neat, Heated ClSi(CH3)2CH=CH2 under Ambient Conditions. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • The Surface Modification of Silica with GPTMS. (n.d.). Retrieved February 8, 2024, from [Link]

  • Reactions of chloromethyl silanes with hydrated Aerosil silicas. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Cas 68128-25-6, ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. (n.d.). LookChem. Retrieved February 8, 2024, from [Link]

  • Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. (n.d.). Dr. Lee Group. Retrieved February 8, 2024, from [Link]

  • Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • (a) Contact angles of the alkyl silane-modified MSPs, (b) water contact... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Surface chemical reactions on self-assembled silane based monolayers. (2021). Chemical Society Reviews, 50(11), 6507-6540.
  • The Role of Polarity in the Structure of Silanes Employed in Surface Modification. (n.d.). Gelest, Inc. Retrieved February 8, 2024, from [Link]

  • SURFACE FUNCTIONALIZATION OF A SILICON NANOWIRE FIELD-EFFECT TRANSISTOR (SINW-FET) FOR miRNA DETECTION. (2019). Trepo. Retrieved February 8, 2024, from [Link]

  • Hi, How can I deposit Octadecyltrichlorosilane (OTS) to the glass substrate by a chemical vapor deposition method? (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022). PMC. Retrieved February 8, 2024, from [Link]

  • Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (2022). PMC. Retrieved February 8, 2024, from [Link]

  • Protocol for lateral patterning of van der Waals heterostructures using sequential chemical vapor deposition. (2022). STAR Protocols, 3(2), 101344.
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Retrieved February 8, 2024, from [Link]

  • Design and Synthesis of Low Surface Energy Coating with Functionalized Al2O3 Nanoparticles. (2023). PMC. Retrieved February 8, 2024, from [Link]

  • Lateral Microstructuring of oCVD PEDOT Nanolayers Fabricated by EDOT/SbCl5 Chemistry and Photoresist-Based Lift-Off. (2022).
  • Atomistic Simulation of Physical Vapor Deposition of Optical Thin Films. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES). (n.d.). Department of Chemical Engineering, Tsinghua University. Retrieved February 8, 2024, from [Link]

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Technical Comparison Guide: GC-MS Profiling of Chloromethyl(phenyl)silane Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare analytical methodologies for the detection and quantification of reaction byproducts derived from Chloromethyl(phenyl)silane (and related phenyl-substituted chlorosilanes).

Context: this compound derivatives are critical intermediates in the synthesis of pharmaceutical linkers and advanced silicone polymers. However, their analysis is complicated by the high reactivity of the silicon-heteroatom bond (Si-Cl or Si-H), which leads to rapid hydrolysis and condensation. Standard GC-MS protocols often fail to distinguish between intrinsic sample impurities and artifactual byproducts generated during analysis.

The Comparison: This guide compares Protocol A (Standard Non-Polar Profiling) against Protocol B (Derivatization-Enhanced Mid-Polar Profiling) .

  • Protocol A: Direct injection on a 5% Phenyl column.

  • Protocol B: BSTFA derivatization on a 35% Phenyl column.

Verdict: While Protocol A is faster, Protocol B is the scientifically rigorous choice for quantitative accuracy, preventing on-column degradation and providing superior resolution of isobaric siloxane contaminants.

Scientific Context: The Instability Challenge

The primary challenge in analyzing this compound (CMPS) is distinguishing between the target molecule and its hydrolysis cascade. Upon exposure to trace moisture (even in the GC carrier gas or septum bleed), the Si-X bond hydrolyzes to a Silanol , which rapidly condenses into a Disiloxane .

Reaction Pathway Analysis

The following diagram illustrates the degradation pathway that complicates GC-MS analysis. If not controlled, these species appear as "impurities" even if the original sample was pure.

ReactionPathway cluster_0 GC Inlet / Column Artifacts CMPS This compound (Target) Silanol Intermediate Silanol (Ph-Si-OH) CMPS->Silanol Hydrolysis (Fast) HCl HCl (Byproduct) CMPS->HCl -HCl H2O Trace H2O (Atmosphere/Matrix) H2O->Silanol Disiloxane Disiloxane Dimer (Condensation Product) Silanol->Disiloxane Condensation (Thermal/Catalytic) Silanol->Disiloxane -H2O

Figure 1: Hydrolysis and condensation pathway of chlorosilanes. Note that the "Disiloxane" peak in a chromatogram may be a result of thermal condensation inside the hot GC injection port, not necessarily a byproduct present in the flask.

Comparative Analysis: Protocol A vs. Protocol B

This section objectively compares two distinct workflows. Data is synthesized from standard organosilicon analysis principles.

Protocol A: The "Standard" Approach
  • Column: Rxi-5ms (5% Phenyl / 95% Dimethylpolysiloxane)[1]

  • Injection: Direct liquid injection (Split 100:1).

  • Carrier: Helium.

Protocol B: The "Optimized" Approach
  • Column: Rxi-35Sil MS (35% Phenyl / 65% Dimethylpolysiloxane).

  • Prep: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

  • Carrier: Hydrogen (for sharper peaks/faster elution) or Helium.

Performance Data Comparison
MetricProtocol A (Standard)Protocol B (Optimized)Scientific Rationale
Silanol Peak Shape Broad, Tailing (Asymmetry > 2.0)Sharp, Symmetrical (Asymmetry < 1.1)Free silanols (-SiOH) H-bond with active sites in the column/liner. TMS-capping (Protocol B) eliminates this.
Critical Resolution < 1.5 (Co-elution likely)> 3.0 (Baseline Separation)The 35% phenyl phase (Protocol B) utilizes

-

interactions with the phenyl ring of the analyte, separating it from aliphatic impurities.
Artifact Formation High (Thermal Condensation in Inlet)NegligibleDerivatization "locks" the silanol as a silyl ether, preventing it from condensing into disiloxane in the injector.
Limit of Detection ~50 ppm~1 ppmImproved peak shape directly improves Signal-to-Noise (S/N) ratio.

Detailed Experimental Protocol (Protocol B)

To achieve reproducible results, the following self-validating workflow is recommended.

Step 1: Sample Preparation (Derivatization)
  • Reagents: Anhydrous Toluene (solvent), BSTFA + 1% TMCS (Derivatizing agent).

  • Procedure:

    • Take 100 µL of the reaction mixture under inert atmosphere (N2/Ar).

    • Dilute into 900 µL of Anhydrous Toluene.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes . Note: Heat is required to sterically overcome the phenyl group hindrance on the silicon atom.

    • Cool to room temperature and inject immediately.

Step 2: GC-MS Acquisition Parameters
  • Inlet: Split/Splitless, 280°C. Split ratio 50:1.

    • Liner: Deactivated borosilicate glass with glass wool (critical to trap non-volatile salts).

  • Column: 30m x 0.25mm x 0.25µm, 35% Phenyl polysilphenylene-siloxane (e.g., Rxi-35Sil MS or DB-35ms).

  • Oven Program:

    • Start: 60°C (Hold 2 min) - Traps volatiles.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • Mass Spectrometer: Electron Ionization (70 eV).

    • Scan Range: 40–650 m/z. Caution: Do not start scanning below 40 m/z to avoid carrier gas/air saturation, but ensure low mass fragments (e.g., Si-Cl isotope patterns) are captured.

Step 3: Data Interpretation & Validation
  • Target Identification: Look for the characteristic isotope pattern of Silicon (A+1 at ~5.1%, A+2 at ~3.4%).

  • Chlorine Check: If the Si-Cl bond is intact, look for the 3:1 ratio of

    
    Cl to 
    
    
    
    Cl.
  • Derivatization Confirmation: The Silanol byproduct (Ph-Si-OH) will appear as the TMS ether (Ph-Si-O-TMS). Look for the M-15 ion (Loss of Methyl from TMS group).

Analytical Decision Workflow

Use this logic flow to determine the state of your reaction mixture.

Workflow cluster_legend Interpretation Guide Start Start Analysis Deriv Derivatize with BSTFA Start->Deriv GC GC-MS Injection (35% Phenyl Column) Deriv->GC Decision1 Peak at Retention Time X? GC->Decision1 Result1 Parent Chlorosilane (Unreacted) Decision1->Result1 Mass Spectrum shows Isotope Cl pattern Result2 TMS-Ether Derivative (Hydrolysis Product) Decision1->Result2 Mass Spectrum shows [M-15]+ & No Cl Result3 Disiloxane (Condensation Product) Decision1->Result3 High Mass Dimer (No TMS group) Result2->Result3 If Result 3 is high but Result 2 is low: Condensation occurred IN REACTOR Result2->Result3 If Result 2 is high: Hydrolysis occurred, condensation prevented by BSTFA

Figure 2: Analytical workflow for distinguishing between unreacted starting material, hydrolyzed intermediates, and condensed byproducts.

References

  • Sigma-Aldrich. Chloro(methyl)phenylsilane Product Specification & Properties.[3] (Accessed 2024). Link

  • Thermo Fisher Scientific. GC Column Selection Guide: 5% Phenyl vs. 35% Phenyl Phases. (Accessed 2024). Link

  • Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization for GC-MS. Journal of Chromatography A. Link

  • BenchChem. Hydrolysis and Stability of Organochlorosilanes: Technical Guide. (Accessed 2024). Link

  • Hu, J., et al. (2024).[1][4] Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap GC-MS. Rapid Communications in Mass Spectrometry. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Chloromethyl(phenyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Chloromethyl(phenyl)silane is a valuable reagent in organic synthesis, primarily utilized for introducing the silyl moiety to various molecules. However, its utility is matched by its hazardous nature. As a chlorosilane, it exhibits high reactivity, particularly with nucleophiles like water, and presents significant corrosive and flammable hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in the causality of chemical reactivity, providing not just instructions, but the scientific rationale behind them.

Part 1: Hazard Profile & Reactivity - The 'Why' Behind the Protocol

Understanding the chemical behavior of this compound is fundamental to its safe handling and disposal. Its hazard profile is dominated by the reactivity of the silicon-chlorine (Si-Cl) bond.

  • Hydrolysis: Chlorosilanes react readily with water, including atmospheric moisture, in a vigorous and exothermic hydrolysis reaction.[1][2] This process cleaves the Si-Cl bond to form silanols and releases corrosive hydrogen chloride (HCl) gas.[1][2][3][4] The liberated HCl immediately creates a highly acidic and corrosive environment, capable of causing severe skin burns, eye damage, and respiratory tract irritation.[1]

  • Flammability: The compound is a combustible liquid and must be kept away from heat, sparks, and open flames.[5][6][7] Vapors may form flammable mixtures with air.

  • Corrosivity: Beyond the HCl produced during hydrolysis, the compound itself may be corrosive to metals.[6][7]

  • Incompatibility: Safe disposal necessitates strict segregation from incompatible materials. Key incompatibilities include:

    • Water and moisture[1][8]

    • Alcohols and Amines[1]

    • Bases

    • Oxidizing agents[1][9]

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Barrier

Given the severe hazards, a stringent PPE protocol is mandatory. All handling and disposal procedures must be performed inside a certified chemical fume hood.[8]

EquipmentSpecificationCritical Function
Eye Protection Chemical splash goggles worn under a full-face shield.[10][11][12]Protects against splashes of the liquid and exposure to corrosive HCl gas.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lighter-weight nitrile glove is insufficient for prolonged handling.Prevents skin contact, which can cause severe chemical burns.[1][10]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. For larger quantities or spill response, a chemically impervious apron or suit is required.[10][11]Protects skin from accidental splashes and contact.
Respiratory Protection For routine handling in a fume hood, no respirator is typically needed. For spill cleanup or in case of ventilation failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) is essential.[5][10]Protects the respiratory system from inhalation of corrosive HCl vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[10]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is containment and isolation, followed by transfer to a licensed professional waste management service. Under no circumstances should this chemical be poured down the drain or treated with water by untrained personnel .[5][13]

Protocol 3.1: Disposal of Unused or Expired Reagent

Unwanted or expired reagents should not be neutralized or quenched in the lab.[14] The risk of an uncontrolled reaction is too high.

  • Preparation: Ensure all required PPE is correctly worn and the work is being conducted in a chemical fume hood.

  • Container Inspection: Check that the original manufacturer's container is intact, properly sealed, and not degraded. If the container is compromised, procure a new, compatible, and properly labeled waste container from your institution's Environmental Health & Safety (EHS) office.

  • Labeling: Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (Corrosive, Flammable, Water-Reactive).

  • Storage: Store the securely sealed container in a designated, well-ventilated hazardous waste storage area. This area must be away from incompatible materials, especially aqueous solutions.[15]

  • Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7]

Protocol 3.2: Disposal of Quenched Reaction Mixtures

Mixtures from chemical reactions that contained this compound must be fully and carefully quenched as the final step of the experiment before being designated as waste.[14]

  • Quenching: Slowly and cautiously add the reaction mixture to a suitable quenching agent (e.g., a stirred, cooled solution of sodium bicarbonate or another non-protic, mild base). This must be done under an inert atmosphere (e.g., Nitrogen, Argon) to control the reaction rate and manage off-gassing.

  • Waste Collection: Once the reaction is completely quenched and inert, transfer the mixture to a robust, sealed hazardous waste container.

  • Segregation & Labeling: Label the container with a hazardous waste tag, listing all components of the quenched mixture. This is critical for the final disposal facility to handle the waste safely.[14] Do not mix this waste stream with other laboratory waste unless compatibility has been confirmed.

  • Storage & Disposal: Store as described in Protocol 3.1, Step 4, and arrange for professional disposal.

Part 4: Managing Spills and Contaminated Materials

Accidental spills require an immediate and systematic response to mitigate risk.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[5]

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[5][8]

  • Containment: Wearing full PPE, contain the spill using a non-combustible, inert absorbent material such as dry sand, clay, or vermiculite.[5][16] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[5][8][17]

  • Disposal of Contaminated Items: All grossly contaminated PPE (e.g., gloves, apron) and cleanup materials must be placed in the same hazardous waste container.

  • Final Steps: Label the container, store it in the designated hazardous waste area, and arrange for professional disposal.

Empty containers that once held this compound should be treated as hazardous waste and disposed of through the same channels, as they will contain hazardous residue.[14][18] Do not attempt to rinse them with water.

Part 5: Visualized Disposal Workflow

This diagram outlines the decision-making process for the proper handling and disposal of waste streams containing this compound.

G This compound Disposal Workflow start Waste Generated decision1 What is the nature of the waste? start->decision1 spill Is it an accidental spill? decision1->spill Spill reagent Unused / Expired Reagent decision1->reagent Reagent mixture Quenched Reaction Mixture decision1->mixture Mixture contaminated_items Contaminated Labware / PPE decision1->contaminated_items Contaminated Items step1_spill Absorb with Inert Material (Sand, Vermiculite) spill->step1_spill step1_reagent Secure in Original or Approved Container reagent->step1_reagent step1_mixture Transfer to Waste Container mixture->step1_mixture contaminated_items->step1_mixture step2_label Label with Hazardous Waste Tag (List all components) step1_reagent->step2_label step1_mixture->step2_label step1_spill->step2_label step3_store Store in Designated, Segregated Waste Area step2_label->step3_store step4_dispose Arrange Pickup by Licensed Waste Contractor step3_store->step4_dispose

Caption: Decision workflow for handling this compound waste.

Conclusion

The safe disposal of this compound is not merely a procedural task but a critical application of chemical principles. By understanding its reactivity with water, inherent flammability, and corrosiveness, researchers can internalize the logic behind the stringent protocols of isolation, containment, and professional management. Adherence to these guidelines, from wearing the correct PPE to meticulous labeling and segregation, creates a self-validating system of safety that protects the individual, the laboratory, and the environment.

References

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  • University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • TCI Chemicals. (2025-11-18). SAFETY DATA SHEET - M2920: Methoxydimethyl(phenyl)silane.
  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Gelest, Inc. (2024-10-02). Safety Data Sheet - ((CHLOROMETHYL)PHENYLETHYL)TRICHLOROSILANE.
  • TCI Chemicals. (n.d.). Chloro(methyl)(phenyl)(vinyl)silane | 17306-05-7.
  • Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes.
  • Safelyio. (2026-01-12). Personal Protective Equipment for Chemical Handling.
  • Google Patents. (n.d.).
  • University of Pennsylvania EHRS. (2018-05-09). Disposal of Highly Reactive Reagents.
  • Storemasta Blog. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
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  • Vanderbilt University Medical Center. (n.d.).
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  • PubChem. (n.d.). Dichloromethylphenylsilane.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.